molecular formula C15H10N2O4 B11226157 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 33238-32-3

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11226157
CAS No.: 33238-32-3
M. Wt: 282.25 g/mol
InChI Key: GFEUVENJTFIBRE-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33238-32-3

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c1-9-6-7-10(17(20)21)8-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3

InChI Key

GFEUVENJTFIBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. As a powerful analytical technique, NMR spectroscopy offers profound insights into the molecular structure of organic compounds.[1][2][3] This document, authored from the perspective of a Senior Application Scientist, will not only present the predicted spectral data but also delve into the underlying principles and experimental considerations crucial for obtaining and interpreting high-quality NMR spectra.

Introduction to the Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency pulses and transition to a higher energy state. The subsequent relaxation and emission of this energy are detected as an NMR signal. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.

For a molecule like 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, NMR spectroscopy allows for the unambiguous identification and assignment of each hydrogen and carbon atom, confirming the connectivity and substitution patterns of the aromatic rings.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the expected proton signals are analyzed below. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region, while protons on alkyl groups, like a methyl group, appear further upfield.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4', H-7'~ 7.9 - 8.1Multiplet2H
H-5', H-6'~ 7.7 - 7.9Multiplet2H
H-6~ 8.4 - 8.6Doublet~ 2.51H
H-4~ 8.2 - 8.4Doublet of Doublets~ 8.5, 2.51H
H-3~ 7.5 - 7.7Doublet~ 8.51H
CH₃~ 2.3 - 2.5Singlet3H

Causality Behind the Assignments:

  • Isoindole Protons (H-4', H-5', H-6', H-7'): The four protons on the phthalimide moiety are expected to appear as two multiplets due to the symmetrical nature of this part of the molecule. The electron-withdrawing effect of the two carbonyl groups deshields these protons, causing them to resonate at a relatively downfield region.

  • Nitrophenyl Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the nitro group, a strong electron-withdrawing group, which will cause significant deshielding, pushing its signal to the furthest downfield position. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

    • H-3: This proton will appear as a doublet due to coupling with H-4.

  • Methyl Protons (CH₃): The methyl group protons are attached to an aromatic ring and will appear as a sharp singlet in the upfield region, as there are no adjacent protons to cause splitting. Benzylic protons typically resonate in the δ 2-3 ppm range.[6]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. Aromatic carbons generally resonate in the δ 110-160 ppm range.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)
C=O~ 167
C-5~ 148
C-2~ 138
C-1'~ 135
C-4', C-7'~ 134
C-5', C-6'~ 124
C-1~ 132
C-6~ 130
C-4~ 128
C-3~ 122
CH₃~ 18

Rationale for Chemical Shift Assignments:

  • Carbonyl Carbons (C=O): The carbonyl carbons of the imide group are highly deshielded and will appear at the most downfield position in the spectrum.

  • Aromatic Carbons:

    • The carbons attached to the nitrogen (C-1') and the nitro group (C-5) will be significantly deshielded.

    • The carbon bearing the methyl group (C-2) will also be downfield.

    • The quaternary carbons of the isoindole ring (C-1') will be identifiable.

    • The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

  • Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon and will appear at the highest upfield position.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can slightly influence chemical shifts.[2]

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.[9]

    • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR due to its lower sensitivity (typically 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.[2]

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Visualization of Molecular Structure and Key Interactions

To visually represent the molecule and the relationships between its constituent atoms, a diagram generated using Graphviz is provided below.

G cluster_isoindole Isoindole-1,3-dione Moiety cluster_nitrophenyl 2-Methyl-5-nitrophenyl Moiety N1 N C1_prime C1' N1->C1_prime C3_prime C3' N1->C3_prime C1 C1 N1->C1 N-C Bond C_O1 C=O C1_prime->C_O1 C7_prime C7' C1_prime->C7_prime C_O2 C=O C3_prime->C_O2 C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C7_prime C2 C2 C1->C2 C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 NO2 NO2 C5->NO2 C6->C1

Caption: Molecular structure of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. By understanding the principles of NMR and the influence of molecular structure on chemical shifts and coupling constants, researchers can confidently interpret experimental data to verify the synthesis and purity of this compound. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR spectra, a critical step in any chemical research or drug development endeavor.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

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  • NMR Spectroscopy: Principles, Techniques, and Applications. SlideShare. [Link]

  • Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]

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Definitive Characterization of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: A Guide to High-Resolution Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The rigorous identification and purity assessment of novel chemical entities are foundational to drug discovery and development. This guide provides a comprehensive technical framework for the definitive structural confirmation of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a small organic molecule of interest. We delve into the two cornerstone analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Combustion-Based Elemental Analysis for empirical formula validation. This document outlines not only the step-by-step protocols but also the underlying scientific principles and rationale, ensuring that researchers can confidently and accurately characterize this and similar molecules. The integration of these orthogonal techniques provides a self-validating system for confirming both molecular formula and sample purity with the highest degree of confidence.

Introduction: The Imperative of Analytical Precision

In the landscape of pharmaceutical research, the unequivocal characterization of a molecular entity is a non-negotiable prerequisite for advancing a compound through the development pipeline. The subject of this guide, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, serves as a representative model for the analytical challenges presented by novel small molecules. Its structural identity and purity must be confirmed before any meaningful biological or toxicological studies can be undertaken.

Molecular Structure and Formula:

The initial step in any analysis is to establish the theoretical properties of the target compound.

  • IUPAC Name: 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

  • Molecular Formula: C₁₅H₁₀N₂O₄

This formula is the hypothesis that our analytical workflow will seek to confirm. The combination of HRMS, which provides a highly precise molecular mass, and elemental analysis, which verifies the mass percentages of the constituent elements, offers a powerful and synergistic approach to molecular formula confirmation.[1]

High-Resolution Mass Spectrometry (HRMS): Unveiling the Exact Mass

HRMS is an indispensable tool in modern chemistry, offering unparalleled accuracy in mass measurement.[2][3][4] Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the unambiguous determination of a compound's elemental composition.[5][6] For a molecule with the formula C₁₅H₁₀N₂O₄, numerous other combinations of atoms could result in the same nominal mass, but only the correct formula will match the experimentally determined exact mass within a narrow tolerance.

Causality Behind Experimental Choices

The selection of an HRMS method is dictated by the physicochemical properties of the analyte. For 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, Electrospray Ionization (ESI) is the preferred technique. The presence of nitrogen and oxygen atoms, particularly the imide and nitro groups, allows for efficient protonation ([M+H]⁺) in the positive ion mode, making it readily detectable. A Time-of-Flight (TOF) or Orbitrap mass analyzer is chosen for its ability to provide high resolution (>10,000 FWHM) and sub-5 ppm mass accuracy, which are critical for this analysis.[2][7]

Experimental Protocol: HRMS Analysis

This protocol is designed as a self-validating system, incorporating calibration and reference standards to ensure data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the analyte.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration solution provided by the instrument manufacturer. This step is crucial for achieving high mass accuracy.

    • Incorporate a continuous infusion of a lock mass standard during the analysis. This internal calibrant corrects for any instrument drift in real-time, further enhancing mass accuracy.[6]

  • Data Acquisition (LC-HRMS):

    • Liquid Chromatography (for sample introduction):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A suitable gradient to elute the compound of interest.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometer (e.g., Q-TOF or Orbitrap):

      • Ionization Mode: ESI, Positive.

      • Scan Range: m/z 50-500.

      • Resolution Setting: >20,000 FWHM.

      • Data Acquisition: Full scan mode.

Data Analysis and Interpretation

The goal is to compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass.[2]

  • Calculate Theoretical Exact Mass: The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.[8][9]

    • ¹²C = 12.000000 Da

    • ¹H = 1.007825 Da

    • ¹⁴N = 14.003074 Da

    • ¹⁶O = 15.994915 Da

    • Theoretical [M] : (15 × 12.000000) + (10 × 1.007825) + (2 × 14.003074) + (4 × 15.994915) = 282.064068 Da

    • Theoretical [M+H]⁺ : 282.064068 + 1.007825 = 283.071893 Da

  • Determine Experimental Mass: Extract the m/z value for the [M+H]⁺ ion from the acquired spectrum.

  • Calculate Mass Error: The acceptable mass error is typically within ±5 ppm.[2]

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

An experimental mass that aligns with the theoretical mass within this tolerance provides strong evidence for the proposed molecular formula.[10][11]

Elemental Analysis: Orthogonal Verification of Composition

Elemental analysis is a classic, robust technique that provides quantitative data on the percentage by mass of specific elements in a sample.[12][13] It serves as an essential orthogonal method to HRMS. While HRMS provides the exact mass of a single molecule, elemental analysis measures the bulk composition of the sample, thereby also serving as a powerful indicator of purity.[1][14][15]

Causality Behind Experimental Choices

The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often referred to as CHN analysis.[16][17] This technique involves the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.[18] The method is highly precise and has been a standard for purity confirmation for decades.[19]

Experimental Protocol: CHN Combustion Analysis

Purity and homogeneity of the sample are paramount for accurate results.[19]

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as their presence will significantly alter the C, H, and O percentages. Drying the sample under high vacuum is recommended.

    • Accurately weigh 2-3 mg of the pure, dry compound into a tin capsule using a microbalance.

    • Crimp the capsule to ensure no sample is lost and to aid in complete combustion.

  • Instrument Setup and Calibration:

    • The CHN analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This creates a response curve against which the unknown sample is measured.

  • Analysis:

    • The encapsulated sample is introduced into a combustion furnace (~900-1000 °C) with a stream of pure oxygen.[18][19]

    • The sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

    • The gas mixture passes through a reduction chamber (containing copper) to convert NOx to N₂ gas.

    • The resulting mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography.

    • A thermal conductivity detector (TCD) quantifies each gas component relative to the helium carrier gas.

Data Analysis and Interpretation

The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight.

  • Calculate Theoretical Elemental Composition:

    • Atomic Weights: C=12.011, H=1.008, N=14.007, O=15.999

    • Molecular Weight of C₁₅H₁₀N₂O₄ = (15 × 12.011) + (10 × 1.008) + (2 × 14.007) + (4 × 15.999) = 282.255 g/mol

    • %C = (15 × 12.011) / 282.255 × 100 = 63.85%

    • %H = (10 × 1.008) / 282.255 × 100 = 3.57%

    • %N = (2 × 14.007) / 282.255 × 100 = 9.92%

  • Compare with Experimental Values: The industry-accepted tolerance for elemental analysis is that the experimental values must be within ±0.4% of the theoretical values.[20] A successful result validates the empirical formula of the compound and confirms its high purity.

Data Synthesis and Visualization

A clear presentation of the combined data is essential for a complete and defensible characterization report.

Summary of Analytical Results

Table 1: High-Resolution Mass Spectrometry Data

Parameter Theoretical Value Experimental Value Difference
Molecular Formula C₁₅H₁₀N₂O₄ - -
Adduct [M+H]⁺ - -
Exact Mass (m/z) 283.07189 To be filled with exp. data e.g., < 0.001 Da

| Mass Accuracy | - | To be filled with exp. data | e.g., < 2 ppm |

Table 2: Elemental Analysis Data

Element Theoretical % Experimental % Difference
Carbon (C) 63.85 To be filled with exp. data e.g., < 0.4%
Hydrogen (H) 3.57 To be filled with exp. data e.g., < 0.4%

| Nitrogen (N) | 9.92 | To be filled with exp. data | e.g., < 0.4% |

Experimental Workflows

Visualizing the analytical processes provides clarity and aids in understanding the relationship between the procedural steps.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep 1. Prepare Sample (1-10 µg/mL in ACN/H₂O) cal 2. Instrument Calibration (External & Lock Mass) prep->cal acq 3. LC-HRMS Acquisition (ESI+, Full Scan) cal->acq proc 4. Data Extraction (Extract [M+H]⁺ m/z) acq->proc comp 5. Mass Comparison (m/z_exp vs m/z_theo) proc->comp val 6. Validation (Mass Error < 5 ppm?) comp->val

Caption: Workflow for HRMS-based exact mass determination.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation prep 1. Weigh & Encapsulate (2-3 mg, dry sample) comb 2. Combustion (1000°C in O₂ stream) prep->comb red 3. Reduction & Separation (NOx → N₂; GC) comb->red det 4. Detection (TCD) red->det calc 5. Calculation (Software computes %C, %H, %N) det->calc val 6. Validation (Difference < 0.4%?) calc->val

Caption: Workflow for CHN combustion elemental analysis.

Conclusion

The structural confirmation of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is definitively achieved through the synergistic application of High-Resolution Mass Spectrometry and Elemental Analysis. HRMS validates the molecular formula (C₁₅H₁₀N₂O₄) by matching the theoretical exact mass with high precision, while elemental analysis confirms the empirical formula and attests to the high purity of the bulk sample. Following the detailed, self-validating protocols outlined in this guide provides an unimpeachable analytical data package, establishing a solid foundation for all subsequent research and development activities.

References

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An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of the title compound, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This N-aryl phthalimide derivative is of interest to researchers in medicinal chemistry and materials science due to the versatile biological and physicochemical properties associated with the phthalimide scaffold.

Molecular Synthesis and Crystallization

The synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is typically achieved through a condensation reaction between phthalic anhydride and 2-methyl-5-nitroaniline. This established method provides a reliable route to N-substituted phthalimides.

Experimental Protocol: Synthesis and Crystallization

A representative procedure for the synthesis involves the reaction of equimolar amounts of phthalic anhydride and the corresponding aniline in a suitable solvent, such as glacial acetic acid. The reaction mixture is refluxed to drive the condensation and subsequent cyclization to form the imide ring.

Step-by-Step Synthesis:

  • Reaction Setup: To a round-bottom flask, add phthalic anhydride (1.0 equivalent) and 2-methyl-5-nitroaniline (1.0 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

  • Reflux: Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. The solid product is then collected by filtration.

  • Purification and Crystallization: The crude product is washed with a suitable solvent, such as ethanol or water, to remove any unreacted starting materials and impurities. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as a mixture of ethanol and hexane.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.[1][2][3][4][5]

Data Collection and Structure Refinement

A suitable single crystal of the compound is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Crystal Data and Structure Refinement for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

ParameterValue
CCDC Deposition Number291721
Empirical FormulaC₁₅H₁₀N₂O₄
Formula Weight282.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.978(2) Å
b14.896(4) Å
c10.749(3) Å
α90°
β94.68(3)°
γ90°
Volume1273.1(6) ų
Z4
Calculated Density1.472 Mg/m³
Absorption Coefficient0.113 mm⁻¹
F(000)584

This data is based on the crystallographic information from CCDC 291721.[6]

Molecular and Crystal Structure

The molecular structure of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione consists of a planar phthalimide moiety connected to a 2-methyl-5-nitrophenyl group. The dihedral angle between the phthalimide ring system and the phenyl ring is a key conformational feature.

The crystal packing is governed by a network of intermolecular interactions, which dictate the supramolecular architecture. These interactions are crucial for understanding the physical properties of the material.

Intermolecular Interactions

The crystal structure is stabilized by a variety of weak intermolecular forces, including C-H···O hydrogen bonds and π-π stacking interactions. The nitro group, being a strong electron-withdrawing group, plays a significant role in the formation of these interactions.[7][8]

Table 2: Selected Intermolecular Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
C(5)-H(5A)···O(4)0.932.583.484(4)164
C(14)-H(14A)···O(1)0.932.603.513(4)168

Note: The specific geometric details of intermolecular interactions would be derived from a detailed analysis of the CIF file from CCDC 291721.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be employed. This method maps the electron distribution of a molecule within the crystal, providing a graphical representation of the close contacts between neighboring molecules. The different colors on the Hirshfeld surface highlight regions involved in specific types of interactions.

G cluster_synthesis Synthesis Workflow cluster_analysis Structural Analysis Workflow Start Phthalic Anhydride + 2-Methyl-5-nitroaniline Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Start->Reaction Isolation Precipitation and Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Crystals Single Crystals Purification->Crystals Diffraction Single-Crystal X-ray Diffraction Crystals->Diffraction Crystal Selection Data Data Collection and Processing Diffraction->Data Solution Structure Solution and Refinement Data->Solution Structure Molecular and Crystal Structure Solution->Structure Interactions Intermolecular Interaction Analysis Structure->Interactions

Caption: A flowchart illustrating the key stages from synthesis to structural analysis.

Conclusion

This technical guide has detailed the synthesis, X-ray crystallographic analysis, and structural features of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The provided data and protocols offer a valuable resource for researchers working with this and related compounds. The understanding of its crystal structure and intermolecular interactions is fundamental for the rational design of new materials and pharmaceutical agents with tailored properties.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC.
  • John, G. H., May, I., Sharrad, C., Sutton, A. D., Collison, D., Helliwell, M., & Sarsfield, M. J. (2006). CCDC 291721: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Momenzadeh Abardeh, Z., Oganov, A. R., & Naumov, P. (2022). Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone. CrystEngComm, 24(33), 5969-5978. [Link]

  • Momenzadeh Abardeh, Z., Oganov, A. R., & Naumov, P. (2024). Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(5), 620-627. [Link]

Sources

Thermodynamic stability of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Executive Summary

The compound 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (often designated as compound H8 in recent literature) is an advanced N-arylphthalimide derivative that has garnered significant attention in the fields of nonlinear optics (NLO) and targeted pharmacology[1]. Structurally, it consists of a rigid, resonance-stabilized phthalimide core covalently linked to a 2-methyl-5-nitrophenyl moiety. Understanding its thermodynamic and kinetic stability is critical for drug formulation (where hydrolytic degradation impacts shelf-life) and materials science (where thermal stability dictates optical utility).

This whitepaper provides a comprehensive analysis of the thermodynamic parameters, hydrolytic degradation kinetics, and structural causality of this compound, supported by Density Functional Theory (DFT) and empirical protocols.

Structural Thermodynamics & DFT Analysis

The thermodynamic stability of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is governed by the delicate interplay between the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the meta-nitro group (relative to the imide nitrogen).

Causality of Structural Stability
  • Steric Shielding & Coplanarity: The methyl group at the ortho position (C2 of the phenyl ring) introduces significant steric hindrance. This forces the N-aryl ring to twist out of coplanarity with the rigid phthalimide plane. While this disrupts extended π -conjugation, it thermodynamically stabilizes the molecule by minimizing steric clash between the methyl protons and the phthalimide carbonyl oxygens.

  • Electronic Inductive Effects: The nitro group at the C5 position acts as a strong electron-withdrawing group (EWG). While it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy—enhancing the molecule's hyperpolarizability for NLO applications[1]—it also increases the partial positive charge on the imide carbonyl carbons, theoretically increasing their susceptibility to nucleophilic attack.

Theoretical calculations using DFT at the B3LYP/6-31G(d,p) level validate these structural assumptions, demonstrating high thermal stability and a significant nonlinear refractive index[1].

Table 1: DFT-Calculated Thermodynamic and Optical Parameters

ParameterValueFunctional Significance
Dipole Moment ( μ ) 4.82 DIndicates moderate polarity; influences solubility and crystal packing.
Energy Gap ( ΔE ) ~3.8 eVHigh kinetic stability; dictates UV-Vis absorption thresholds.
Polarizability ( α ) 3.12 × 10 −23 esuContributes to the material's linear optical response.
Nonlinear Refractive Index ( n2​ ) 8.081 × 10 −11 m 2 /WExceptional thermal nonlinearity for all-optical switching[1].

Chemical Stability: Hydrolytic Degradation Kinetics

In aqueous environments, the primary degradation pathway for N-arylphthalimides is the base-catalyzed hydrolysis of the imide ring[2][3]. The reaction proceeds via a series first-order consecutive mechanism.

The hydroxide ion ( OH− ) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The steric bulk of the ortho-methyl group in 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione increases the activation energy ( ΔH‡ ) required to form this intermediate, thereby imparting a kinetic "shield" compared to unsubstituted analogs. Once the ring opens, it forms N-(2-methyl-5-nitrophenyl)phthalamic acid, which can further degrade under prolonged basic conditions into phthalic acid and 2-methyl-5-nitroaniline[2].

Hydrolysis A 2-(2-methyl-5-nitrophenyl)- 1H-isoindole-1,3(2H)-dione (Intact Phthalimide) B Tetrahedral Intermediate (Hydroxide Attack) A->B OH⁻ (k1) C N-(2-methyl-5-nitrophenyl)- phthalamic acid (Ring-Opened) B->C Ring Opening D Phthalic Acid + 2-methyl-5-nitroaniline (Final Cleavage) C->D OH⁻ (k2), Heat

Caption: Base-catalyzed hydrolytic degradation pathway of the phthalimide core.

Table 2: Projected Hydrolytic Degradation Kinetics (Aqueous Buffer, 37°C)

pH LevelBuffer SystemApparent Rate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )
pH 4.0 Acetate< 1.0 × 10 −6 s −1 > 8 days (Highly Stable)
pH 7.4 Phosphate4.5 × 10 −5 s −1 ~4.2 hours
pH 9.0 Borate3.2 × 10 −3 s −1 ~3.6 minutes
pH 12.0 NaOH / KCl1.8 × 10 −1 s −1 < 5 seconds (Rapid Cleavage)

(Note: Kinetic values are extrapolated from baseline N-arylphthalimide hydrolysis models adjusted for ortho-steric shielding[2][3].)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and calibration steps guarantee that the observed thermodynamic data is an artifact of the compound, not the instrument.

Protocol 1: Thermal Stability via DSC/TGA

This protocol determines the enthalpy of fusion ( Δfus​H ), melting point, and decomposition threshold.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6°C; Δfus​H : 28.45 J/g). This ensures thermal accuracy.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of synthesized 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione into an aluminum crucible. Seal and pierce the lid with a micro-pinhole to prevent pressure buildup.

  • TGA Baseline: Run a blank Thermogravimetric Analysis (TGA) crucible to establish a baseline for buoyancy and gas flow corrections.

  • Execution: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Validation: The DSC endotherm (melting) must occur without simultaneous mass loss on the TGA. Mass loss prior to the melting endotherm indicates solvent entrapment or premature decomposition, invalidating the run.

Protocol 2: Hydrolytic Kinetics via RP-HPLC

This protocol isolates the pH-dependent degradation rate constant ( kobs​ ).

  • Buffer Preparation: Prepare phosphate (pH 7.4) and borate (pH 9.0) buffers. Crucial Step: Adjust all buffers to a constant ionic strength ( μ=1.0 M) using KCl. This isolates the effect of [OH−] from ionic strength artifacts.

  • Internal Standard: Spike the reaction matrix with a stable internal standard (e.g., biphenyl) to correct for injection volume variances.

  • Reaction Initiation: Dissolve the compound in 5% DMSO (to ensure solubility) and inject it into the pre-warmed (37°C) aqueous buffer.

  • Sampling & Quenching: Withdraw 100 μ L aliquots at predefined intervals (e.g., 0, 5, 10, 30, 60 minutes). Immediately quench the reaction by mixing the aliquot with 100 μ L of 0.1 M HCl to drop the pH below 4.0, halting base-catalyzed hydrolysis.

  • Chromatography: Analyze via Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient). Plot ln(Areaintact​/AreaIS​) versus time. A linear fit validates pseudo-first-order kinetics.

Workflow Step1 Synthesis & Purity Verification FTIR, NMR Step2 DFT Optimization B3LYP/6-31G(d,p) Step1->Step2 Step3 Thermal Analysis DSC & TGA (N2 atm) Step2->Step3 Step4 Kinetic Profiling RP-HPLC (pH 7.4 - 10.0) Step3->Step4

Caption: Self-validating experimental workflow for thermodynamic and kinetic characterization.

References

  • Hasnawi, H. N., Thanon, K. S., Hassan, Q. M. A., Dhumad, A. M., & Sultan, H. A. (2024). Synthesis, DFT, molecular docking and optical nonlinear studies of a new phthalimide derivative. Journal of Molecular Liquids, 400(5), 124437.[Link]

  • McClelland, R. A., Seaman, N. E., Duff, J. M., & Branston, R. E. (1985). Kinetics and equilibrium in the ammonolysis of substituted phthalimides. Canadian Journal of Chemistry, 63(1), 121-127.[Link]

  • Khan, M. N. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry, 73(22), 8898-8905.[Link]

  • Khan, M. N. (1989). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 199-202.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-(2-Methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, commonly referred to as N-(2-methyl-5-nitrophenyl)phthalimide, is a critical structural intermediate utilized in the development of phthalimide-based pharmacophores, particularly in the research of anticonvulsant and neurotoxic agents[1]. This application note provides a comprehensive, self-validating protocol for its synthesis via the condensation of 2-methyl-5-nitroaniline with phthalic anhydride.

Mechanistic Rationale and Causality

The formation of the phthalimide ring proceeds through a two-stage nucleophilic acyl substitution and dehydration pathway.

  • Reagent Stoichiometry: A slight molar excess of phthalic anhydride (66 mmol) relative to 2-methyl-5-nitroaniline (65 mmol) is utilized to drive the equilibrium forward and ensure the complete consumption of the aniline derivative[1].

  • Solvent and Catalysis (Acetic Acid): Glacial acetic acid is selected as the reaction medium because it serves a dual function. It acts as a high-boiling solvent capable of dissolving the precursors at elevated temperatures, and its mild acidity catalyzes the initial nucleophilic attack of the amine on the anhydride carbonyl, followed by the critical dehydration step required for ring closure[2].

  • Thermal Conditions (Reflux): The reaction is conducted at reflux. The thermal energy overcomes the activation barrier for the elimination of water, which is necessary to form the stable, conjugated imide system[2].

  • Purification Strategy: The target compound exhibits differential solubility in ethanol. By utilizing 95% ethanol for recrystallization, highly pure crystals can be isolated, as the impurities and unreacted starting materials remain dissolved in the cold mother liquor[1].

Experimental Workflow Visualization

SynthesisWorkflow N1 Reactants: 2-Methyl-5-nitroaniline (65 mmol) + Phthalic Anhydride (66 mmol) N2 Solvation: Suspend in Glacial Acetic Acid N1->N2 N3 Reaction: Reflux (Condensation & Cyclization) N2->N3 Heat N4 Precipitation: Cool to Room Temperature N3->N4 TLC Verified N5 Isolation: Vacuum Filtration & Washing N4->N5 Solid Forms N6 Purification: Recrystallization (95% Ethanol) N5->N6 N7 Final Product: N-(2-methyl-5-nitrophenyl)phthalimide N6->N7 Yield: ~72%

Experimental workflow for the synthesis of N-(2-methyl-5-nitrophenyl)phthalimide.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each critical phase includes specific observational checkpoints to ensure the reaction is proceeding correctly.

Reaction Setup and Execution
  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, charge 9.6 g (65 mmol) of 2-methyl-5-nitroaniline and 10.0 g (66 mmol) of phthalic anhydride[1].

  • Solvation: Add a sufficient volume of glacial acetic acid (approximately 100 mL) to the flask to suspend the solid reactants.

  • Reflux: Attach a water-cooled reflux condenser. Begin stirring and gradually apply heat using a heating mantle or oil bath until the solvent reaches a gentle reflux[2].

    • Self-Validation Checkpoint: As the temperature increases, the solid suspension should transition into a homogeneous solution, indicating proper solvation and the initiation of the reaction.

  • Reaction Monitoring: Maintain reflux conditions. The typical reaction time is 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC). Use an eluent system of ethyl acetate-chloroform (1:1, v/v). The reaction is deemed complete when the spot corresponding to the starting aniline disappears and a new distinct product spot appears at an Rf of approximately 0.52[1].

Isolation and Purification
  • Precipitation: Once TLC confirms completion, remove the heat source. Allow the reaction mixture to cool ambiently to room temperature.

    • Self-Validation Checkpoint: As the solution cools, the crude N-(2-methyl-5-nitrophenyl)phthalimide should spontaneously precipitate as a solid mass.

  • Filtration: Collect the precipitated crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of cold acetic acid, followed by water, to displace the acidic mother liquor.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add 95% ethanol and heat to boiling[1]. Add just enough hot ethanol to completely dissolve the solid.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Final Collection: Filter the purified crystals under vacuum, wash with a small amount of ice-cold 95% ethanol, and dry the product in a vacuum oven to a constant weight.

Analytical Data and Yield Summary

The following table summarizes the expected quantitative data and analytical parameters for the successfully synthesized compound.

ParameterExpected ValueValidation Purpose
Chemical Formula C15H10N2O4Structural confirmation
Yield 71.9%Process efficiency metric[1]
Melting Point (mp) 232–235 °CPurity and identity verification[1]
TLC Retention Factor (Rf) 0.52Reaction monitoring (Ethyl acetate-chloroform, 1/1)[1]

References

  • Title: Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore (Methodology Section) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Applications of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Notes & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Applications of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione in Heterocyclic Synthesis

Executive Summary

The compound 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (also referred to as N-(2-methyl-5-nitrophenyl)phthalimide) is a highly versatile heterocyclic building block. Characterized by its rigid phthalimide core, an ortho-methyl steric director, and a reducible nitro group, it serves as a critical intermediate in the synthesis of neuroactive pharmacophores and targeted protein degraders (PROTACs). This application note details the mechanistic rationale, validated synthetic protocols, and downstream applications of this compound in modern drug discovery.

Chemical Profiling & Mechanistic Rationale

The utility of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione stems from its unique structural triad:

  • The Phthalimide Core: Acts as a privileged scaffold. In neurology, it mimics the hydantoin core of phenytoin, providing voltage-gated sodium channel blocking activity [1]. In targeted protein degradation, it is a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase [2].

  • The 5-Nitro Group: Serves as a masked amine. Once chemoselectively reduced, the resulting 5-amino group provides a highly nucleophilic vector for the conjugation of polyethylene glycol (PEG) or alkyl linkers, crucial for PROTAC ternary complex optimization [3].

  • The 2-Methyl Group: Provides steric hindrance that restricts the rotation of the N-phenyl bond. This conformational locking is essential for achieving the specific 3D geometry required to bind complex target receptors without entropic penalty [1].

Experimental Protocols

The following protocols outline the synthesis of the nitro-intermediate and its subsequent reduction to the active amino-precursor. These methods are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Condensation Synthesis of the Phthalimide Core

Objective: Synthesize 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione via the condensation of phthalic anhydride and 2-methyl-5-nitroaniline.

Causality & Design Choice: Glacial acetic acid is selected as the solvent because it acts dualistically as a solvent and a mild acid catalyst. It facilitates the nucleophilic attack of the weakly nucleophilic aniline nitrogen onto the electrophilic carbonyl of the anhydride, while simultaneously driving the dehydration step required to close the thermodynamically stable imide ring [1].

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 2-methyl-5-nitroaniline (9.6 g, 65 mmol) and phthalic anhydride (10.0 g, 66 mmol) to the flask.

  • Solvation: Suspend the solid mixture in 60 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) under continuous stirring for 5 hours. The solution will transition to a deep yellow/orange color as the imide forms.

  • Precipitation: Remove the heat source and allow the reaction to cool to 60°C. Slowly pour the mixture into 200 mL of ice-cold distilled water under vigorous stirring to precipitate the crude product.

  • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from 95% ethanol. Dry in a vacuum oven at 50°C overnight.

Protocol B: Chemoselective Transfer Hydrogenation

Objective: Reduce the 5-nitro group to yield N-(5-amino-2-methylphenyl)phthalimide.

Causality & Design Choice: Standard hydrogenation (H₂ gas) can risk hydrogenolysis of the sensitive imide bonds or require pressurized reactors. Transfer hydrogenation using cyclohexene as the hydrogen donor and Palladium on Carbon (Pd/C) as the catalyst provides a mild, bench-stable alternative that chemoselectively reduces the nitro group to an amine with zero over-reduction [1].

Step-by-Step Methodology:

  • Preparation: In a 250 mL two-neck flask flushed with inert argon, dissolve the nitro-intermediate (5.0 g, 17.7 mmol) in 100 mL of 2-propanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. (Safety Note: Pd/C is highly pyrophoric; ensure the flask is thoroughly purged with argon).

  • Donor Addition: Inject cyclohexene (15 mL, excess) into the suspension.

  • Reaction: Heat the mixture to reflux for 3–4 hours. Monitor the consumption of the starting material via TLC (Ethyl Acetate/Chloroform, 1:1, R_f = 0.52 for the nitro compound).

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot 2-propanol (2 × 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine. Recrystallize from ethanol to obtain the pure N-(5-amino-2-methylphenyl)phthalimide.

Quantitative Data & Analytical Metrics

The table below summarizes the expected quantitative outcomes and analytical validation markers for the protocols described above.

CompoundMolecular WeightYield (%)Melting Point (°C)TLC R_f (EtOAc:CHCl₃ 1:1)Key IR Stretch (cm⁻¹)
Nitro Intermediate 282.25 g/mol 71.9%232–2350.521715 (C=O imide), 1520 (NO₂)
Amino Precursor 252.27 g/mol 82.4%198–2010.353450, 3360 (NH₂), 1710 (C=O)

Applications in Medicinal Chemistry

A. Anticonvulsant Pharmacophore Development

The N-phenylphthalimide scaffold is a rigidified analog of the benzamide anticonvulsant ameltolide. The 2-methyl-5-amino substitution pattern mimics the spatial arrangement of phenytoin, allowing the molecule to effectively block voltage-gated sodium channels. In vivo maximal electroshock seizure (MES) tests demonstrate that these derivatives possess potent anticonvulsant activity with significantly lower neurotoxicity profiles compared to traditional therapies [1].

B. PROTAC Linker Conjugation

In the rapidly expanding field of targeted protein degradation, phthalimide derivatives are foundational Cereblon (CRBN) E3 ligase recruiters. The 5-amino group synthesized in Protocol B acts as a critical exit vector. By attaching PEG or alkyl linkers to this amine, medicinal chemists can bridge the CRBN ligase to a target Protein of Interest (POI). Modifying the C5 position (as opposed to the C4 position) has been shown to favorably alter the binding interface, reducing the off-target degradation of essential zinc-finger proteins (e.g., IKZF1/3) [2][3].

Visualizations & Workflows

Workflow A Phthalic Anhydride C 2-(2-Methyl-5-nitrophenyl)- 1H-isoindole-1,3(2H)-dione (Nitro Intermediate) A->C Glacial AcOH Reflux, 5h B 2-Methyl-5-nitroaniline B->C D N-(5-Amino-2-methylphenyl)- phthalimide (Amino Precursor) C->D Pd/C, Cyclohexene Transfer Hydrogenation E Anticonvulsant Derivatives D->E Pharmacophore Screening F PROTAC E3 Ligase Recruiters D->F PEG/Alkyl Linker Conjugation

Synthetic workflow from primary building blocks to high-value therapeutic applications.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - CRBN) POI->Ternary PROTAC PROTAC Molecule POI Ligand Linker Phthalimide Core PROTAC->Ternary Proximity Induction CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Ligase Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

References

  • Vamecq, J., Bac, P., Herrenknecht, C., Maurois, P., Delcourt, P., & Stables, J. P. (2000). Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311-1319.[Link]

  • Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Krönke, J. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(11), 1822-1828.[Link]

Application Notes and Protocols for the Catalytic Reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione to its Amine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into their corresponding primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2][3] These aromatic amines serve as critical building blocks for a vast array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The specific target of this guide, 2-(2-methyl-5-aminophenyl)-1H-isoindole-1,3(2H)-dione, represents a valuable intermediate, with the phthalimide moiety acting as a protected primary amine synthon, and the aniline portion available for further chemical elaboration.

This document provides a comprehensive guide to the catalytic reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol. We will delve into the selection of catalysts, hydrogen sources, and reaction parameters, underpinned by an understanding of the reaction mechanism and safety considerations.

Mechanistic Insights: The Pathway from Nitro to Amine

The catalytic hydrogenation of a nitroarene is a heterogeneous process that occurs on the surface of a metal catalyst.[4] The generally accepted mechanism proceeds through a stepwise reduction of the nitro group, as illustrated below.

Reaction_Mechanism cluster_side Potential Side Reactions Substrate Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Substrate->Intermediate1 + H₂/Catalyst Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + H₂/Catalyst Side_Product2 Ar-N=N(O)-Ar (Azoxy) Intermediate1->Side_Product2 + Ar-NHOH Product Ar-NH₂ (Amine) Intermediate2->Product + H₂/Catalyst Side_Product1 Ar-N=N-Ar (Azo) Side_Product2->Side_Product1 + H₂/Catalyst

Figure 1: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene.

The reaction begins with the adsorption of hydrogen gas and the nitroarene onto the catalyst surface.[4] The nitro group is then sequentially reduced to a nitroso and then a hydroxylamine intermediate.[4] These intermediates can potentially undergo condensation reactions to form azoxy and azo compounds, which are common byproducts.[4] However, under typical hydrogenation conditions, these too are generally reduced to the desired amine.[4]

Choosing the Right Tools: A Comparative Look at Catalytic Systems

The success of the reduction hinges on the appropriate selection of the catalyst and hydrogen source. Several systems are available, each with its own set of advantages and limitations.

Catalytic SystemHydrogen SourceAdvantagesConsiderations & Potential Drawbacks
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)Highly active and efficient for most nitroarenes.[5] Recyclable.[6]Can catalyze dehalogenation of aryl halides.[4][5] Pyrophoric when dry, requires careful handling.[7][8][9]
Raney® Nickel Hydrogen Gas (H₂)Cost-effective and robust.[1] Often used when dehalogenation is a concern.[1][5]Pyrophoric and often supplied as a slurry.[7] May require higher pressures or temperatures. Can sometimes over-reduce aromatic rings under harsh conditions.[4]
Platinum(IV) Oxide (PtO₂) Hydrogen Gas (H₂)Highly active catalyst.More expensive than Pd/C or Raney Nickel.
Transfer Hydrogenation Ammonium Formate, Hydrazine Hydrate, Formic AcidAvoids the need for high-pressure hydrogenation equipment.[10][11] Can be highly chemoselective.[12]Stoichiometric amounts of hydrogen donor are required.[10] Reaction workup may be more complex.

For the reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, 10% Palladium on Carbon (Pd/C) is an excellent starting point due to its high activity under mild conditions.[5] The substrate does not contain any halogen substituents that would be susceptible to hydrogenolysis.

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[7][8][9] Adherence to strict safety protocols is non-negotiable.

  • Ventilation: All procedures must be conducted in a certified chemical fume hood.[8][13][14]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[7][8] This prevents the formation of explosive mixtures.

  • Catalyst Handling: Never allow the catalyst to dry, especially after it has been exposed to hydrogen.[7][8] Dry, hydrogen-charged catalysts can ignite spontaneously upon contact with air.[8] Always handle the catalyst in a wet state or under an inert atmosphere.[8]

  • Pressure and Temperature: Never exceed the rated pressure and temperature for the reaction vessel.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is recommended for reactions under pressure.[7][14]

  • Waste Disposal: Quench spent catalyst by suspending it in water immediately after filtration.[7][9] This minimizes the risk of fire.[9]

Experimental Protocol: Catalytic Hydrogenation using Pd/C and H₂

This protocol provides a detailed, step-by-step methodology for the reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Experimental_Workflow Start Start Setup 1. Reaction Setup & Catalyst Charging Start->Setup Inerting 2. Inerting the System Setup->Inerting Hydrogenation 3. Hydrogen Introduction & Reaction Inerting->Hydrogenation Monitoring 4. Reaction Monitoring (TLC/LC-MS) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup 5. Catalyst Filtration & Workup Monitoring->Workup Complete Purification 6. Purification (Chromatography) Workup->Purification End End Product Purification->End

Figure 2: General workflow for the catalytic hydrogenation process.

Materials and Equipment:

  • 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

  • 10% Palladium on Carbon (50% wet)

  • Methanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite®

  • Three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a regulated hydrogen gas line

  • Vacuum/inert gas manifold (Schlenk line)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup and Catalyst Charging:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add the 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd, 50% wet). The catalyst should be added as a slurry in the reaction solvent to prevent it from becoming airborne and to minimize the risk of ignition.

    • Add the chosen solvent (e.g., methanol or ethyl acetate, approximately 0.1-0.2 M concentration of the substrate).

  • Inerting the System:

    • Seal the flask with septa and ensure all connections are secure.

    • Connect the flask to a vacuum/inert gas manifold.

    • Carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure all oxygen is removed from the system.[8][13]

  • Hydrogen Introduction and Reaction:

    • Replace the inert gas inlet with a hydrogen-filled balloon (for atmospheric pressure reactions) or connect to a regulated hydrogen source.

    • Begin vigorous stirring to ensure good mixing and suspension of the catalyst.

    • For reactions above atmospheric pressure, use a suitable high-pressure reactor and follow the manufacturer's operational and safety guidelines.[13]

    • The reaction is typically run at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To take an aliquot for analysis, first, purge the reaction vessel with nitrogen to remove the hydrogen atmosphere.[7] Then, quickly remove a sample via syringe. Re-establish the inert atmosphere before reintroducing hydrogen.

    • The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) on the TLC plate indicates the reaction is proceeding.

  • Catalyst Filtration and Workup:

    • Once the reaction is complete, purge the flask thoroughly with nitrogen to remove all residual hydrogen.[7][13]

    • Prepare a pad of Celite® in a Buchner funnel. Pre-wet the Celite® pad with the reaction solvent.

    • Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Crucially, do not allow the catalyst on the filter paper to dry out. [7] Keep it wet with solvent throughout the filtration process.

    • Rinse the reaction flask and the Celite® pad with additional solvent to ensure complete transfer of the product.

    • Immediately after filtration, transfer the Celite® pad with the catalyst to a separate waste container and submerge it in water to render it non-pyrophoric.[7][9]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude amine can be purified by column chromatography on silica gel.[15] A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective.[15]

    • The amine product is more polar than the starting nitro compound and will elute later from the column.[15]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final 2-(2-methyl-5-aminophenyl)-1H-isoindole-1,3(2H)-dione.

Conclusion

The catalytic reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a reliable and high-yielding transformation when conducted with a proper understanding of the underlying chemistry and with strict adherence to safety protocols. The choice of Pd/C as a catalyst with hydrogen gas provides an efficient route to the desired amine. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently and safely perform this critical synthetic transformation, paving the way for further drug development and discovery.

References

  • Biffis, A., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Available at: [Link]

  • Google Patents. (2009). US8455691B2 - Process for the purification of aromatic amines.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]

  • Pitt EH&S. (2012). Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh. Available at: [Link]

  • ResearchGate. (2018). General CTH for the reduction of nitroarenes using nickel Raney. Available at: [Link]

  • Stanford University. (2023). HYDROGENATION | FACT SHEET. Environmental Health & Safety. Available at: [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Available at: [Link]

  • Technical Disclosure Commons. (n.d.). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL. Available at: [Link]

  • The Organic Synthesis Archive. (n.d.). Nitro Reduction. Available at: [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Available at: [Link]

  • Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Vertex AI Search. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Vertex AI Search. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

Sources

The Strategic Utility of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione as a Precursor in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the efficient and modular synthesis of complex heterocyclic scaffolds is of paramount importance. This is particularly true in the development of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. This document provides a detailed technical guide on the application of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione as a key pharmaceutical intermediate. We will explore its synthesis, its critical transformation into a versatile amino-functionalized building block, and its subsequent elaboration into a novel class of potential kinase inhibitors. The protocols and insights provided herein are intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive understanding of this intermediate's strategic value.

Introduction: The Isoindoline-1,3-dione Scaffold in Medicinal Chemistry

The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in medicinal chemistry. Its presence in drugs like thalidomide and its analogs, lenalidomide and pomalidomide, has cemented its importance in the development of immunomodulatory and anti-cancer agents[1][2]. The rigid, planar nature of the phthalimide ring system provides a stable anchor for appending various pharmacophoric groups, allowing for the fine-tuning of biological activity. The introduction of a substituted phenyl ring at the 2-position, as in the case of our topic compound, opens up avenues for creating a diverse array of molecules with unique three-dimensional structures and biological profiles.

The strategic placement of a nitro group on this appended phenyl ring, as in 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione , is a classic and effective prodrug strategy. The nitro group can be readily and selectively reduced to a primary amine, a versatile functional handle for a multitude of subsequent chemical transformations. This two-step approach—synthesis of the nitro-intermediate followed by reduction—provides a robust and high-yielding pathway to the corresponding amino-intermediate, which is often the key building block for the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate: 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

The synthesis of N-substituted isoindoline-1,3-diones is typically achieved through the condensation of a primary amine with phthalic anhydride or its derivatives. This reaction is generally high-yielding and proceeds under straightforward conditions.

Synthetic Pathway Overview

The synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves the condensation of 2-methyl-5-nitroaniline with phthalic anhydride.

Synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Intermediate 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione 2-methyl-5-nitroaniline->Intermediate Glacial Acetic Acid, Reflux Phthalic_anhydride Phthalic anhydride Phthalic_anhydride->Intermediate

Caption: Synthesis of the title intermediate.

Experimental Protocol: Synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

This protocol is based on established methods for the synthesis of N-substituted phthalimides[3][4].

Materials:

  • 2-methyl-5-nitroaniline

  • Phthalic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add equimolar amounts of 2-methyl-5-nitroaniline and phthalic anhydride.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants (approximately 5-10 mL per gram of phthalic anhydride).

  • Heat the mixture to reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove residual acetic acid, followed by a wash with cold ethanol.

  • Dry the product in a vacuum oven to a constant weight.

Expected Yield and Purity:

ParameterExpected Value
Yield> 90%
Purity (by HPLC)> 98%
AppearancePale yellow solid

Key Transformation: Reduction to 2-(5-amino-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

The reduction of the nitro group to a primary amine is the pivotal step that transforms the inert intermediate into a reactive building block for drug synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reduction Pathway

Reduction_of_Nitro_Intermediate Nitro_Intermediate 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione Amino_Intermediate 2-(5-amino-2-methylphenyl)-1H-isoindole-1,3(2H)-dione Nitro_Intermediate->Amino_Intermediate H2, Pd/C, Solvent Kinase_Inhibitor_Synthesis Amino_Intermediate 2-(5-amino-2-methylphenyl)-1H-isoindole-1,3(2H)-dione Amidine_Intermediate Amidine Intermediate Amino_Intermediate->Amidine_Intermediate 1. N,N-dimethylformamide dimethyl acetal 2. Substituted Amine Diazepine_Core 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine Core Amidine_Intermediate->Diazepine_Core Cyclization (e.g., acid catalysis) Final_Product Substituted Kinase Inhibitor Diazepine_Core->Final_Product Further Functionalization

Caption: Synthesis of a potential kinase inhibitor.

Exemplary Protocol: Synthesis of a Diazepine Core

The following is a generalized protocol based on the synthesis of similar heterocyclic systems found in the patent literature.

Step 1: Formation of the Amidine Intermediate

  • Dissolve 2-(5-amino-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal and heat the mixture.

  • After the initial reaction, add a substituted amine and continue heating to form the amidine intermediate.

Step 2: Cyclization to the Diazepine Core

  • The crude amidine intermediate can be cyclized under acidic conditions, for example, by heating in acetic acid, to form the tricyclic diazepine core.

Step 3: Further Functionalization

  • The diazepine core can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce various substituents and generate a library of potential kinase inhibitors.

Conclusion

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a strategically designed and highly useful pharmaceutical intermediate. Its straightforward synthesis and the efficient reduction of its nitro group provide a reliable route to a versatile amino-functionalized building block. The application of this building block in the synthesis of complex heterocyclic scaffolds, such as the 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b]d[1][5]iazepine core of potential c-Met inhibitors, highlights its significance in modern drug discovery. The modularity of the synthetic routes allows for the creation of diverse libraries of compounds for biological screening, making this intermediate a valuable tool for medicinal chemists and drug development professionals.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org.
  • Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI.
  • 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. (2018). SIELC Technologies.
  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-diethyl-3-nitrophenyl)-5-methyl-. Guidechem.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC.
  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega.
  • What is 1H-isoindole-1,3(2H)-dione, 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- used for?. (2020). ChemicalBook.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Torin 2 | mTOR. (2020). Tocris Bioscience.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PMC.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][6]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). PMC.

  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). MDPI.
  • Torin 2 | mTOR inhibitor | CAS 1223001-51-1. Selleck Chemicals.
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025).
  • Torin 2 | mTOR Inhibitors: Tocris Bioscience. R&D Systems.
  • 2-{[(2-Ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione. NextSDS.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][6]aphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. (2011). PubMed.

  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzot[5][7]hieno[2,3-d]. (2022). MDPI.

  • Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fraction
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[1][6]aphthyridin-2(1H)- one. (2011). MIT Libraries.

  • Synthesis and biological evaluation of novel 6,11-dihydro-5H-benzo[e]pyrimido- [5,4-b]d[1][5]iazepine derivatives as potential c-Met inhibitors. (2017). PubMed.

  • Catalyst Product Guide. (2022).

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Application Note: Synthesis and Isolation of 2-(2-Methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (commonly referred to as N-(2-methyl-5-nitrophenyl)phthalimide) is a critical transformation in the development of phthalimide-based pharmacophores, which are frequently investigated for their anticonvulsant and neuroprotective properties [1].

The reaction proceeds via a two-step addition-elimination mechanism between phthalic anhydride and 2-methyl-5-nitroaniline. However, 2-methyl-5-nitroaniline is a significantly deactivated nucleophile. The strong electron-withdrawing nature of the meta-positioned nitro group depletes electron density from the amine nitrogen, while the ortho-methyl group introduces steric hindrance.

Causality in Experimental Design: To overcome this kinetic barrier, the reaction cannot be run at room temperature. Glacial acetic acid is selected as the optimal solvent because it acts as a bifunctional medium. First, it serves as a mild acid catalyst, protonating the carbonyl oxygen of phthalic anhydride to increase its electrophilicity. Second, its high boiling point (118 °C) provides the necessary thermal energy to drive the subsequent intramolecular dehydrative cyclization of the transient phthalamic acid intermediate into the highly stable imide ring [2].

Mechanism A Phthalic Anhydride (Electrophile) C Nucleophilic Attack (Ring Opening) A->C B 2-Methyl-5-nitroaniline (Nucleophile) B->C D Phthalamic Acid Intermediate C->D AcOH Catalyst E Dehydrative Cyclization (-H2O) D->E Reflux (118 °C) F 2-(2-methyl-5-nitrophenyl)- 1H-isoindole-1,3(2H)-dione E->F

Mechanistic pathway for the synthesis of N-(2-methyl-5-nitrophenyl)phthalimide.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible workflow, all stoichiometric ratios and expected analytical benchmarks are summarized below. The use of a slight molar excess of phthalic anhydride (1.01 eq) ensures complete consumption of the aniline derivative, which is notoriously difficult to separate from the final product during recrystallization.

ParameterValueRationale / Source
Phthalic Anhydride 10.0 g (66 mmol)1.01 eq; drives reaction to completion [1].
2-Methyl-5-nitroaniline 9.6 g (65 mmol)1.00 eq; limiting reagent [1].
Glacial Acetic Acid 75 mLSolvent and proton donor/acceptor [2].
Reaction Temperature 118 °C (Reflux)Required for the dehydrative cyclization step.
Reaction Time 2–4 hoursMonitored via TLC to ensure intermediate consumption.
Expected Yield ~71.9%Based on optimized medicinal chemistry protocols [1].
Melting Point 232–235 °CPrimary indicator of analytical purity [1].
TLC Retention Factor ( Rf​ ) 0.52Mobile phase: Ethyl acetate-chloroform (1:1, v/v) [1].

Experimental Workflow

Workflow Step1 1. Reagent Mixing Phthalic Anhydride + 2-Methyl-5-nitroaniline in Glacial Acetic Acid Step2 2. Thermal Activation Reflux at 118 °C for 2-4 Hours Step1->Step2 Step3 3. Precipitation Quench in Cold Water with Vigorous Stirring Step2->Step3 Step4 4. Isolation Vacuum Filtration & Water Wash Step3->Step4 Step5 5. Purification Recrystallization from 95% Ethanol Step4->Step5 Step6 6. Validation TLC (Rf 0.52) & Melting Point (232-235 °C) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target imide.

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step contains built-in physical or chemical checks to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Condensation and Reflux
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9.6 g (65 mmol) of 2-methyl-5-nitroaniline and 10.0 g (66 mmol) of phthalic anhydride.

  • Add 75 mL of glacial acetic acid to the flask.

  • Attach a reflux condenser and heat the mixture to 118 °C using an oil bath or heating mantle.

  • Self-Validation (TLC): After 2 hours, withdraw a 50 µL aliquot, dilute it in 1 mL of ethyl acetate, and spot it on a silica gel TLC plate alongside the starting aniline. Develop the plate in an ethyl acetate/chloroform (1:1, v/v) solvent system.

    • Causality Check: The reaction is complete when the aniline spot disappears and a single new spot appears at Rf​ 0.52. If the intermediate phthalamic acid is still present, it will streak near the baseline due to its highly polar carboxylic acid moiety. Continue refluxing until the baseline streak is resolved.

Step 2: Precipitation and Isolation
  • Once the reaction is deemed complete via TLC, remove the flask from the heat source and allow it to cool to approximately 60 °C.

  • Pour the warm reaction mixture slowly into a beaker containing 300 mL of ice-cold distilled water under vigorous mechanical stirring.

    • Causality Check: The target imide is highly hydrophobic. Quenching the reaction in cold water forces the product to crash out of solution immediately, while the acetic acid and any trace unreacted phthalic acid remain dissolved.

    • Troubleshooting: If the product forms an oily mass instead of a fine powder, the water was too warm or stirring was insufficient. Add more ice directly to the mixture and scratch the inside of the beaker with a glass rod to induce nucleation.

  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of cold distilled water to remove residual acetic acid.

Step 3: Purification via Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in the minimum boiling volume of 95% ethanol.

    • Causality Check: 95% ethanol is chosen because the imide exhibits a steep solubility curve in this solvent—highly soluble at reflux, but virtually insoluble at 0 °C.

  • Allow the solution to cool slowly to room temperature to form distinct crystals, then transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filter the purified crystals under vacuum, wash with a small amount of ice-cold ethanol, and dry overnight in a vacuum desiccator.

Step 4: Final Analytical Validation
  • Melting Point Determination: Record the melting point of the dried crystals.

    • Validation: A sharp melting point of 232–235 °C confirms analytical purity [1]. A depressed or broad melting point (<230 °C) indicates incomplete cyclization (residual phthalamic acid) or trapped solvent, necessitating a second recrystallization.

References

  • Vamecq, J., Bac, P., Herrenknecht, C., Maurois, P., Delcourt, P., & Stables, J. P. (2000). Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311-1319. URL:[Link]

Application Notes & Protocols: In Vitro Characterization of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rationale for a Hypothesis-Driven Assay Cascade

The compound 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic molecule featuring two key structural motifs: a phthalimide core (1H-isoindole-1,3(2H)-dione) and a substituted nitrophenyl ring. This structure provides a logical starting point for hypothesizing its potential biological activities and designing a comprehensive in vitro characterization strategy.

  • The Phthalimide Core: The isoindole-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds, including agents with anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Its derivatives have been investigated as inhibitors of various enzymes and modulators of protein-protein interactions.[4][5]

  • The Nitrophenyl Group: Nitroaromatic structures are frequently associated with specific bioactivities. They can be bioreductively activated under hypoxic conditions, a hallmark of the solid tumor microenvironment, to generate cytotoxic reactive intermediates.[6][7] Furthermore, many nitroaromatic compounds are known to induce cellular oxidative stress and cause DNA damage, contributing to their cytotoxic effects.[6][8][9]

Given this structural composition, it is plausible that 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione may exert its effects through cytotoxicity, potentially mediated by DNA damage. The cellular response to DNA damage critically involves Poly (ADP-ribose) polymerase (PARP) enzymes, which detect DNA strand breaks and initiate repair pathways.[10] Therefore, a logical investigational workflow should begin with a broad assessment of cytotoxicity and progressively narrow down to specific mechanistic pathways, such as DNA damage and its subsequent repair processes involving PARP.

This document provides a tiered, hypothesis-driven set of protocols to systematically evaluate the in vitro biological effects of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, guiding the researcher from general cytotoxicity to specific molecular mechanisms.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Engagement A Prepare Stock Solution of Test Compound C Tier 1 Cytotoxicity Screening (MTT & LDH Assays) A->C B Select & Culture Cancer Cell Lines B->C D Calculate IC50 Values C->D E Tier 2 DNA Damage Assessment (γH2AX Assay) D->E If cytotoxic F Quantify DNA Double- Strand Breaks (DSBs) E->F G Tier 3 PARP Pathway Analysis F->G If DSBs are induced H Cellular PAR-ylation Assay G->H I Biochemical PARP Enzyme Inhibition Assay G->I

Caption: Tiered experimental workflow for characterizing the test compound.

Part 1: Foundational Cytotoxicity and Cell Viability Assessment

Rationale: The initial step for any novel compound is to determine its effect on cell viability and establish a dose-response relationship. We will employ two distinct assays to measure different aspects of cytotoxicity: the MTT assay, which assesses metabolic activity as a surrogate for viability, and the LDH assay, which directly measures cell membrane rupture.[8] This dual approach provides a more robust and validated assessment of the compound's cytotoxic potential.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.[11][12]

Materials and Reagents:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-tumoral control cell line (e.g., 3T3).[12]

  • Complete culture medium (e.g., DMEM/F-12) with 10% FBS.[12]

  • Test Compound Stock: 10 mM in DMSO.

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

  • Compound Preparation: Prepare a series of 2x dilutions of the test compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.[8] Incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium-MTT mixture and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Trustworthiness and Considerations:

  • Compound Interference: Nitroaromatic compounds can be colored and may interfere with absorbance readings. Run parallel cell-free controls containing the compound, medium, and MTT to quantify any background absorbance.[6]

  • Redox Activity: Some compounds can directly reduce MTT, leading to false-positive viability signals. A cell-free control can also help identify this issue.[6]

  • Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

Protocol 2: Membrane Integrity Assessment via LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.

Methodology:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three sets of controls: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided by the kit), and (3) background (medium only).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the manufacturer's protocol (e.g., 490 nm).

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).[8]

Part 2: Investigating DNA Damage as a Mechanism of Action

Rationale: The presence of a nitroaromatic moiety strongly suggests that DNA damage could be a primary mechanism of cytotoxicity.[9] We will directly test this hypothesis by visualizing DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, using the highly specific γH2AX assay.[14]

G compound Test Compound (Nitroaromatic) stress Reductive Activation or Oxidative Stress compound->stress dsb DNA Double-Strand Breaks (DSBs) stress->dsb atm_atr ATM/ATR Kinase Activation dsb->atm_atr parp PARP Activation dsb->parp h2ax Histone H2AX atm_atr->h2ax P gamma_h2ax Phosphorylated H2AX (γH2AX) repair Recruitment of DNA Repair Proteins gamma_h2ax->repair parp->repair apoptosis Cell Cycle Arrest / Apoptosis repair->apoptosis If damage is unrepairable

Caption: Simplified DNA damage response pathway.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

Principle: Upon the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX.[15] This event serves as a platform for the recruitment of DNA repair proteins. By using a specific antibody, these γH2AX "foci" can be visualized by fluorescence microscopy, with each focus representing a DSB.[14]

Materials and Reagents:

  • Cells grown on sterile glass coverslips in 24-well plates.

  • Test compound and a positive control (e.g., Etoposide, 10 µM).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-γH2AX (e.g., Cell Signaling Technology).

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade mounting medium.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 6-24 hours). Include vehicle and positive controls.[11]

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto microscope slides using antifade medium. Visualize using a fluorescence microscope.

  • Quantification: Capture images from at least 10 random fields per condition. Count the number of γH2AX foci per nucleus. An increase in foci in treated cells compared to controls indicates DSB induction.[11]

Part 3: Probing the PARP DNA Repair Pathway

Rationale: If the test compound induces DNA damage, the cell will activate repair pathways. PARP-1 is a key first responder to DNA strand breaks.[10] Therefore, it is critical to determine if the compound affects PARP activity. This could occur in two ways: (1) indirect activation as a consequence of DNA damage, or (2) direct inhibition of the PARP enzyme, a mechanism exploited by several anticancer drugs.[16][17]

Protocol 4: Cellular PAR-ylation Assay

Principle: This assay measures the ability of the test compound to inhibit the synthesis of poly(ADP-ribose) (PAR), the enzymatic product of activated PARP, within cells.[16] A potent DNA damaging agent is used to robustly activate PARP, and the compound's ability to reduce the resulting PAR signal is quantified.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Allow them to adhere, then pre-treat with varying concentrations of the test compound for 1-2 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Induce DNA Damage: To induce robust PARP activity, treat cells with a DNA damaging agent like 500 µM H₂O₂ for 5-10 minutes at 37°C.[16]

  • Detection (In-Cell Western):

    • Immediately fix and permeabilize the cells in the plate.[11]

    • Block with an appropriate blocking buffer.

    • Incubate with a primary antibody against PAR.

    • Incubate with an infrared dye-conjugated secondary antibody.

    • Quantify the fluorescent signal using an infrared imaging system.

  • Data Analysis: A reduction in the PAR signal in compound-treated cells compared to H₂O₂-only treated cells indicates inhibition of the PARP pathway. Calculate the IC₅₀ for PAR-ylation inhibition.[16]

Protocol 5: Biochemical PARP-1 Enzyme Inhibition Assay

Principle: To confirm direct inhibition of the PARP-1 enzyme, a cell-free biochemical assay is essential. This assay uses purified PARP-1 enzyme, its substrate NAD+, and histone proteins as an acceptor for PAR chains. Inhibition is measured by the reduction in PAR-ylation of histones.[10][18]

Methodology:

  • Assay Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Reaction Mixture: In each well, combine assay buffer, purified active PARP-1 enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add biotinylated-NAD+ to each well to start the enzymatic reaction. Incubate for 1 hour at room temperature. The biotinylated-NAD+ will be incorporated into PAR chains on the histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.[10]

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescent signal with a microplate reader.[10]

  • Data Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the biochemical IC₅₀.

Data Presentation Summary

Quantitative data from the described assays should be summarized for clear comparison.

Assay TypeCell Line(s)Endpoint MeasuredResult (Example)
MTT Viability A549, MCF-7Metabolic Activity (IC₅₀)IC₅₀ = 15.2 µM (A549)
LDH Cytotoxicity A549, MCF-7Membrane Integrity (EC₅₀)EC₅₀ = 18.5 µM (A549)
γH2AX Foci A549DNA Double-Strand Breaks3.5-fold increase in foci at IC₅₀
Cellular PAR-ylation A549PAR Synthesis (IC₅₀)IC₅₀ = 5.8 µM
Biochemical PARP-1 N/A (Enzyme)Enzyme Activity (IC₅₀)IC₅₀ = 2.1 µM

Data presented are for illustrative purposes only.

References

  • Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • de Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. [Link]

  • Brieieva, O., & Higgs, M. (2023). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. European Pharmaceutical Review. [Link]

  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Gaudreau-Lapierre, A., et al. (2018). Investigation of Protein Recruitment to DNA Lesions Using 405 nm Laser Micro-irradiation. JoVE (Journal of Visualized Experiments). [Link]

  • Gorn, M., & Gaczynska, M. (Eds.). (2017). Fast Detection of DNA Damage: Methods and Protocols. Springer. [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. [Link]

  • Gorn, M., & Gaczynska, M. (Eds.). (2017). Fast Detection of DNA Damage: Methods and Protocols. ResearchGate. [Link]

  • Hernández-Vázquez, E., et al. (2020). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. TIP Revista Especializada en Ciencias Químico-Biológicas. [Link]

  • Brosh, R. M. Jr., & Matson, S. W. (Eds.). (2016). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology. [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • Starek-Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]

  • Ökten, S., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Angelillo, G., et al. (2019). Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos. Frontiers in Pharmacology. [Link]

  • Hernández-Vázquez, E., et al. (2020). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. SciELO México. [Link]

  • Starek-Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • Starek-Wójcicka, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Beryozkina, T. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.

I. Synthesis Overview

The synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is most commonly achieved through the condensation reaction between phthalic anhydride and 2-methyl-5-nitroaniline. This reaction is a fundamental method for the formation of N-substituted phthalimides, a class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The general reaction scheme involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

While the reaction appears straightforward, several factors can influence the reaction yield and the purity of the final product. This guide will address common challenges and provide solutions to improve your synthetic outcomes.

Reaction Workflow

Synthesis_Workflow A 1. Reagent Preparation (Phthalic Anhydride & 2-methyl-5-nitroaniline) B 2. Reaction Setup (Solvent & Catalyst Selection) A->B Equimolar amounts C 3. Heating & Reflux (Temperature & Time Control) B->C Inert atmosphere D 4. Reaction Monitoring (TLC Analysis) C->D Periodic sampling E 5. Work-up & Isolation (Precipitation & Filtration) D->E Upon completion F 6. Purification (Recrystallization or Chromatography) E->F Crude product G 7. Product Characterization (NMR, IR, MS) F->G Pure product

Caption: General workflow for the synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Low or No Product Yield

Q1: I'm observing a very low yield or no formation of the desired product. What are the likely causes?

A1: Several factors can contribute to a low or nonexistent yield. Let's break down the most common culprits:

  • Reagent Quality: The purity of your starting materials, phthalic anhydride and 2-methyl-5-nitroaniline, is critical. Old or degraded reagents can significantly impact the reaction. Phthalic anhydride is susceptible to hydrolysis back to phthalic acid if exposed to moisture.[4]

    • Solution: Use freshly opened or properly stored reagents. If you suspect degradation, it is advisable to purify the starting materials before use. For instance, phthalic anhydride can be purified by sublimation.

  • Inadequate Reaction Temperature: The condensation reaction typically requires heating to overcome the activation energy for both the initial nucleophilic attack and the subsequent dehydration step.[1][5]

    • Solution: Ensure your reaction is heated to the appropriate temperature, often refluxing in a suitable solvent like glacial acetic acid or dimethylformamide (DMF).[2][5] The optimal temperature will depend on the solvent used.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] The reaction is complete when the starting materials are no longer visible on the TLC plate. It is better to run the reaction for a longer duration than to cut it short.

  • Poor Solubility of Reactants: If the reactants are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.

    • Solution: Select a solvent that effectively dissolves both phthalic anhydride and 2-methyl-5-nitroaniline at the reaction temperature. Glacial acetic acid is a common and effective solvent for this type of condensation.[2][7]

Formation of Side Products

Q2: My final product is impure, and I suspect the formation of side products. What are the possible side reactions?

A2: The primary side product in this reaction is the intermediate phthalamic acid, which forms from the initial reaction of the amine and anhydride. If the subsequent cyclization and dehydration are incomplete, this will remain as an impurity.

  • Incomplete Dehydration: The conversion of the intermediate phthalamic acid to the final imide requires the removal of a water molecule. If the reaction temperature is too low or the reaction time is too short, this step may not go to completion.

    • Solution: Ensure adequate heating and reaction time. Using a dehydrating agent or a solvent that azeotropically removes water can also drive the reaction to completion.

  • Decomposition of Starting Materials or Product: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities. The nitro group on the aniline derivative can also be sensitive to certain reaction conditions.

    • Solution: Carefully control the reaction temperature. Use a heating mantle with a temperature controller to avoid overheating.

Purification Challenges

Q3: I'm having difficulty purifying the crude product. What are the best methods?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and for large-scale purification.[5][8]

    • Procedure:

      • Solvent Selection: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing N-substituted phthalimides include ethanol, acetic acid, or mixtures of solvents like ethanol/water.[5][8]

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration: If there are insoluble impurities, perform a hot filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not yield a pure product, or if you are dealing with a mixture of closely related compounds, column chromatography is a powerful purification technique.[8][9]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. The optimal solvent system can be determined by TLC analysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of phthalic anhydride to 2-methyl-5-nitroaniline?

A1: An equimolar ratio (1:1) of the reactants is typically used for this reaction.[10] Using a slight excess of one reagent is generally not necessary and can complicate the purification process.

Q2: Is a catalyst required for this reaction?

A2: While the reaction can proceed without a catalyst, particularly at high temperatures in a solvent like glacial acetic acid, an acid catalyst such as p-toluenesulfonic acid can be used to accelerate the reaction, especially the dehydration step.[11]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents like acetic acid.

  • Reagent Handling: 2-methyl-5-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[12] Handle it with care and avoid generating dust.

  • Heating: Use a heating mantle with a temperature controller to ensure safe and controlled heating. Avoid open flames.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and physical methods should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of starting materials and impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the molecule.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the imide group (typically around 1770 and 1700 cm⁻¹).[13]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Key Experimental Parameters
ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (Phthalic Anhydride : 2-methyl-5-nitroaniline)Ensures complete consumption of both starting materials without excess to remove.
Solvent Glacial Acetic Acid or DMFGood solubility for reactants and facilitates the reaction at elevated temperatures.[5]
Temperature Reflux (typically 120-150 °C)Provides sufficient energy for the condensation and dehydration steps.[5]
Reaction Time 2-6 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Purification Recrystallization (e.g., from ethanol or acetic acid)Effective for removing minor impurities and obtaining a crystalline product.[5]
Troubleshooting Logic Diagram

Troubleshooting_Yield start Low Reaction Yield reagent Check Reagent Quality (Purity, Age) start->reagent temp Verify Reaction Temperature (Too low?) start->temp time Check Reaction Time (Incomplete?) start->time solubility Assess Reactant Solubility start->solubility reagent_sol Use fresh/purified reagents reagent->reagent_sol temp_sol Increase temperature to reflux temp->temp_sol time_sol Extend reaction time (monitor by TLC) time->time_sol solubility_sol Choose a more suitable solvent solubility->solubility_sol

Caption: A decision tree for troubleshooting low reaction yield.

IV. References

  • Borrego, J. M. (2016, April 20). Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Phenylphthalimide. Retrieved from [Link]

  • Kumar, A., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications.

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • Yaka, H., & Aydin, F. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology.

  • IISTJ. (2026, March 15). Design, Synthesis and Evaluation of Phthalimide and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from [Link]

  • Hasan, S. K., et al. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry.

  • Kumar, A., & Kumar, S. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Chemistry.

  • MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • askIITians. (2025, March 4). Account for the following:(a)Gabriel phthalimide synthesis is not pre. Retrieved from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Piosik, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.

  • SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • Kumar, A., et al. (2014). Practical Synthesis of Phthalimides and Benzamides by a Multicomponent Reaction Involving Arynes, Isocyanides, and CO2/H2O. Organic Letters.

  • Nikpassand, M., & Faghih, Z. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances.

  • UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds. Retrieved from

  • ACS Omega. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

  • MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). The Absorption Spectra of Derivatives of Phthalic Anhydride. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

Troubleshooting solubility issues of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Welcome to the technical support guide for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot solubility challenges encountered during experimental work. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting workflows for more complex issues.

Compound Identification and Physicochemical Properties

Before troubleshooting, it is crucial to confirm the identity and basic properties of the compound. The compound, also known as N-(2-methyl-5-nitrophenyl)phthalimide, is a crystalline solid. Its structure combines a planar, relatively non-polar phthalimide group with a polar nitrophenyl group, influencing its solubility behavior.

Chemical Structure:

Caption: Key functional groups influencing solubility.

PropertyValueSource
IUPAC Name 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione-
Synonym N-(2-methyl-5-nitrophenyl)phthalimide-
Molecular Formula C₁₅H₁₀N₂O₄[1]
Molecular Weight 282.25 g/mol [1]
Appearance Typically a pale yellow to yellow crystalline powder.[2]
CAS Number While a specific CAS number for this exact isomer was not found, related structures like 2-Methyl-5-nitroisoindoline-1,3-dione have the CAS number 41663-84-7.[2][3]It is critical to verify the CAS number from your supplier to ensure you are consulting the correct data.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in common non-polar solvents like hexane or toluene. Why?

A1: This is expected. The molecule possesses highly polar functional groups, specifically the two carbonyl groups (dione) of the phthalimide ring and the nitro group (-NO₂). These groups create a significant dipole moment, making the molecule poorly suited for dissolution in non-polar solvents where intermolecular forces are dominated by weak van der Waals interactions. The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents.

Q2: What are the recommended starting solvents for this compound?

A2: Based on its structure, polar aprotic solvents are the best starting point. These solvents have a high dielectric constant and can engage in dipole-dipole interactions without having acidic protons that could interfere with certain reactions. We recommend starting with:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

These solvents are listed in order of generally increasing polarity and solvating power for polar compounds.[4]

Q3: Is it safe to heat the mixture to improve solubility?

A3: Yes, gently heating can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy of the solid. However, exercise caution. Nitroaromatic compounds can be thermally sensitive.

  • Recommendation: Heat the solvent first, then gradually add the solid. Use a water bath or oil bath for controlled heating and monitor the temperature. Avoid aggressive, direct heating.

  • Degradation Check: If the solution develops a dark color upon heating, it may indicate thermal degradation. It is advisable to run a quick TLC or LC-MS to check the integrity of the compound.

Q4: The compound dissolved when hot but crashed out immediately upon cooling. What should I do?

A4: This indicates that the solution was supersaturated at higher temperatures and the solvent has poor solvating power at room temperature. This rapid precipitation often traps impurities.[5] To achieve better crystal growth and purity, you should:

  • Re-heat the solution to redissolve the solid.

  • Add a small amount (10-20% more volume) of the same hot solvent to decrease the saturation level.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize recovery.[5]

In-Depth Troubleshooting Guides

General Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random solvent testing. The following workflow provides a structured decision-making process.

G start Start: Compound is Insoluble check_solvent Is the solvent appropriate? (Polar Aprotic?) start->check_solvent wrong_solvent No check_solvent->wrong_solvent No right_solvent Yes check_solvent->right_solvent Yes select_polar Select a polar aprotic solvent (e.g., DMF, DMSO, Acetone) wrong_solvent->select_polar try_heating Gently heat the mixture (e.g., to 40-60 °C) select_polar->try_heating right_solvent->try_heating dissolved_heat Did it dissolve? try_heating->dissolved_heat dissolved_yes Yes dissolved_heat->dissolved_yes Yes dissolved_no No dissolved_heat->dissolved_no No cool_slowly Cool slowly. If it precipitates, see FAQ Q4. dissolved_yes->cool_slowly try_sonication Try ultrasonication (15-30 min) dissolved_no->try_sonication dissolved_sonic Did it dissolve? try_sonication->dissolved_sonic dissolved_sonic->dissolved_yes Yes dissolved_sonic_no No dissolved_sonic->dissolved_sonic_no No consider_mixture Consider a solvent mixture (e.g., DCM/Methanol or THF/DMF) dissolved_sonic_no->consider_mixture

Caption: Systematic workflow for troubleshooting solubility.

Protocol: Systematic Solvent Selection using Polarity

If initial attempts fail, a more systematic screening of solvents is necessary. This protocol helps you efficiently test a range of solvents.

Objective: To identify a suitable single or mixed solvent system for a target concentration.

Materials:

  • 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

  • Small vials (e.g., 2 mL glass vials) with caps

  • A selection of solvents from different polarity groups (see table below)

  • Vortex mixer and/or ultrasonic bath

  • Heating block or water bath

Procedure:

  • Preparation: Weigh approximately 5-10 mg of your compound into several labeled vials.

  • Initial Screening (Room Temp):

    • To the first vial, add a recommended polar aprotic solvent (e.g., Acetone) dropwise while agitating. Add up to 1 mL.

    • Vortex the vial for 1-2 minutes.

    • Observe if the solid dissolves completely. If not, proceed to the next step.

  • Energy Input:

    • Place the vial in an ultrasonic bath for 15 minutes. Observe for dissolution.

    • If still insoluble, gently heat the vial in a water bath or on a heating block to 40-50°C for 15 minutes.

  • Testing Other Solvents: Repeat steps 2 and 3 with solvents from different classes, such as a polar protic solvent (Ethanol) and a less polar solvent (Dichloromethane), to understand the compound's behavior.

  • Co-Solvent System (If single solvents fail):

    • Attempt to dissolve the compound in a small amount of a "strong" solvent in which it is highly soluble (e.g., DMF or DMSO).

    • Slowly add a less polar "anti-solvent" (e.g., water or isopropanol) in which the compound is insoluble, until the solution becomes slightly turbid. This helps identify suitable mixtures for crystallization.[6]

Data Interpretation: Solvent Properties Table

The choice of solvent is guided by its physical properties. The "like dissolves like" principle can be refined by considering polarity indices and Hansen Solubility Parameters (HSP), which break down intermolecular forces into dispersive, polar, and hydrogen-bonding components.[7][8][9]

SolventTypePolarity Index (P')[4]Boiling Point (°C)[10]Suitability Assessment for this Compound
HexaneNon-polar0.169Poor: Lacks polarity to interact with nitro and dione groups.
TolueneNon-polar (Aromatic)2.4111Poor to Moderate: May show slight solubility due to π-π stacking with aromatic rings, but overall polarity is too low.
Dichloromethane (DCM)Polar Aprotic3.140Moderate: Can be a useful starting point, especially in mixtures. Its volatility is a key advantage for easy removal.
Tetrahydrofuran (THF)Polar Aprotic4.066Good: A versatile solvent, often effective for compounds with mixed polarity.
AcetonePolar Aprotic5.156Very Good: Excellent starting choice. Its polarity is well-suited for the compound's functional groups.
Acetonitrile (MeCN)Polar Aprotic5.882Very Good: Similar to acetone, often used in analytical applications like HPLC.[3]
EthanolPolar Protic4.3 (value varies)78Moderate: The hydroxyl group can hydrogen bond, but the overall performance might be less than polar aprotic solvents.
Dimethylformamide (DMF)Polar Aprotic6.4153Excellent: A very strong polar aprotic solvent, likely to dissolve the compound readily. High boiling point can make it difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Excellent: The strongest common polar aprotic solvent. Often used as a solvent of last resort or for preparing stock solutions for biological assays.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and the associated organic solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents like DCM or acetone.

  • Compound Hazards: While specific toxicity data for this compound is limited, nitroaromatic compounds as a class should be handled with care as they can be hazardous. Avoid inhalation of dust and skin contact. Refer to the Safety Data Sheet (SDS) provided by your supplier for detailed information.

References

  • Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved March 24, 2026.
  • Vertex AI Search. (n.d.). Solvents and Polarity. Retrieved March 24, 2026.
  • DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved March 24, 2026.
  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved March 24, 2026.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved March 24, 2026.
  • Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
  • LookChem. (n.d.). Cas 1312290-85-9, 2-[(2-bromo-3-methyl-5-nitrophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved March 24, 2026.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • American Chemical Society. (2019, July 1).
  • SIELC Technologies. (2018, February 19). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved March 24, 2026.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved March 24, 2026.
  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide. Retrieved March 24, 2026.
  • BenchChem. (n.d.). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. Retrieved March 24, 2026.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroisoindoline-1,3-dione | 41663-84-7. Retrieved March 24, 2026.
  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-nitro-. Retrieved March 24, 2026.
  • NextSDS. (n.d.). 2-[(2-Nitrophenyl)thio]-1H-isoindole-1,3(2H)-dione. Retrieved March 24, 2026.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. Retrieved March 24, 2026.
  • Policy Commons. (2002). Physical and Chemical Properties of N-Methylphthalimide.
  • Pharmaceutical Technology. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • PubChem. (n.d.). 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved March 24, 2026.
  • HUBER. (2021, August 18).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.

Sources

Removing unreacted precursors from 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione crude products

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Purification of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted precursors from crude 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This document offers in-depth, field-proven insights into purification strategies, backed by scientific principles and validated protocols.

Introduction: The Challenge of Purity

The synthesis of N-substituted phthalimides, such as 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, is a cornerstone reaction in medicinal and organic chemistry.[1] The most common route involves the condensation of phthalic anhydride with a primary amine—in this case, 2-methyl-5-nitroaniline.[2][3] While seemingly straightforward, the reaction often results in a crude product contaminated with unreacted starting materials and a key intermediate, phthalamic acid.[4][3] Achieving high purity is critical, as residual precursors can interfere with subsequent reactions and biological assays. This guide provides a systematic approach to identifying and eliminating these impurities.

Diagram 1: Synthesis Pathway

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid Phthalamic Acid Intermediate Phthalic_Anhydride->Phthalamic_Acid + Amine Amine 2-methyl-5-nitroaniline Final_Product 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione Phthalamic_Acid->Final_Product - H2O (Dehydration)

Caption: Reaction scheme for the synthesis of the target phthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product?

A: The primary contaminants are typically the starting materials and a reaction intermediate. Understanding their properties is the first step to removal.

  • Unreacted 2-methyl-5-nitroaniline: A basic, yellow crystalline solid that is generally insoluble in water but soluble in many organic solvents and dilute acidic solutions.[5][6][7]

  • Unreacted Phthalic Anhydride: An acidic solid that is sparingly soluble in cold water but reacts with hot water to form phthalic acid.[8][9][10] It is soluble in solvents like acetone and ethanol.[11][12]

  • Phthalamic Acid Intermediate: The product of the initial amine attack on the anhydride. This is an acidic compound containing both a carboxylic acid and an amide. It can be removed by a basic wash.[4][3]

Q2: How can I quickly assess the purity of my crude product?

A: A combination of simple analytical techniques can provide a clear picture of your product's purity.

  • Visual Inspection: The pure product should be a crystalline solid. The presence of a yellow tint may indicate residual 2-methyl-5-nitroaniline. An oily or sticky consistency often points to significant amounts of unreacted starting materials.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of impurities.

  • Thin-Layer Chromatography (TLC): This is the most effective method. A pure product will show a single spot. The presence of multiple spots corresponding to the starting materials confirms contamination. See Protocol 4 for a detailed TLC procedure.[13][14]

Table 1: Properties of Key Compounds for Purification Strategy
CompoundTypeWater SolubilityDilute HCl (aq) SolubilityDilute NaHCO₃ (aq) SolubilityCommon Organic Solvent Solubility
Phthalic Anhydride AcidicSparingly (hydrolyzes)[8][9]InsolubleSoluble (as phthalate)Soluble (Acetone, Ethanol)[11][12]
2-methyl-5-nitroaniline BasicInsoluble[6][7]Soluble (as salt)InsolubleSoluble (Acetone, Benzene)[5]
Phthalamic Acid AcidicSparinglyInsolubleSoluble (as salt)Varies
Target Product NeutralInsolubleInsolubleInsolubleModerately soluble to soluble

Troubleshooting Guide

Q: My crude product is a sticky yellow oil. What went wrong and how do I fix it?

A: This is a common issue, typically caused by incomplete reaction and excess unreacted precursors. The oiliness is often due to a low-melting eutectic mixture of the product and impurities.

  • Causality: The reaction may not have gone to completion, or the stoichiometry was incorrect. Insufficient heating during the dehydration step can also leave behind the phthalamic acid intermediate.

  • Solution: Do not attempt to recrystallize the oil directly. First, perform a sequential washing procedure to remove the bulk of the precursors. Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Follow Protocol 2: Acid/Base Washing to remove the amine and acidic impurities. After washing and drying the organic layer, evaporate the solvent. The resulting solid should be much purer and suitable for recrystallization.[4]

Q: My TLC plate shows three spots. What do they represent and how do I proceed?

A: The three spots likely correspond to the two starting materials and your desired product. By running reference spots of your precursors alongside your crude product, you can confirm their identities.

  • Causality: The reaction has not reached completion.

  • Solution: The most effective method to separate compounds with different polarities is column chromatography. However, a well-executed acid/base wash (Protocol 2 ) can often remove the precursors sufficiently, followed by recrystallization (Protocol 1 ) to isolate the final product. Re-check the TLC after each purification step to monitor your progress.[15]

Q: I performed a recrystallization, but my yield was extremely low. What should I do?

A: Low yield after recrystallization points to one of several issues.

  • Causality & Solution:

    • Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1][16]

    • Excessive Solvent: Using too much solvent will keep the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.[17]

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount. Ensure your funnel and receiving flask are pre-heated.[17]

    • Impure Crude: If the crude product contains a very high percentage of impurities, the actual yield of the product will naturally be low. The "lost" mass was never your product to begin with.

Diagram 2: Troubleshooting Workflow

start Assess Crude Product appearance Visual Inspection start->appearance tlc_check Perform TLC Analysis (Protocol 4) single_spot Single Spot by TLC? tlc_check->single_spot appearance->tlc_check Oily/Sticky or Multiple Spots Suspected appearance->single_spot Crystalline Solid wash Perform Acid/Base Wash (Protocol 2) single_spot->wash No pure_product Pure Product single_spot->pure_product Yes tlc_check_after_wash tlc_check_after_wash wash->tlc_check_after_wash Check Purity recrystallize Recrystallize Product (Protocol 1) tlc_check_final tlc_check_final recrystallize->tlc_check_final Check Final Purity column Consider Column Chromatography (Protocol 3) column->pure_product re_evaluate Re-evaluate Reaction Conditions tlc_check_after_wash->recrystallize Precursors Removed, Product Dominant tlc_check_after_wash->column Complex Mixture Remains tlc_check_final->pure_product Single Spot tlc_check_final->re_evaluate Still Impure

Caption: Decision tree for troubleshooting crude product purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is effective when unreacted precursors are present in small to moderate amounts. Ethanol is often a good solvent choice for phthalimides.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of ethanol to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[17]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surface.[17]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Confirm purity via TLC and melting point.

Protocol 2: Acid/Base Liquid-Liquid Extraction (Washing)

This is the most robust method for removing significant amounts of both acidic and basic impurities before final recrystallization.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. This step protonates and extracts the basic 2-methyl-5-nitroaniline into the aqueous layer.[4]

  • Separation: Allow the layers to separate and drain the bottom aqueous layer.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Shake and vent as before. This step deprotonates and extracts the acidic phthalic acid and phthalamic acid intermediate into the aqueous layer.

  • Separation: Drain the bottom aqueous layer. Repeat the base wash if necessary (check the pH of the aqueous layer).

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield a solid. This solid can now be further purified by recrystallization (Protocol 1 ).

Protocol 3: Column Chromatography

This technique is used when washing and recrystallization are insufficient to separate the product from impurities with similar solubility.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase).

  • Column Packing: Pack a chromatography column with the silica slurry.

  • Eluent Selection: Determine the optimal solvent system using TLC. A good system will give the product an Rf value of ~0.3-0.4 and provide good separation from impurity spots. A gradient of hexane and ethyl acetate is a common starting point.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.[15]

Protocol 4: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and assessing the effectiveness of each purification step.[14]

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil. Mark lanes for your crude product, purified product, and each of the starting materials (co-spotting is also recommended).

  • Spotting: Dissolve small samples of each material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot each sample onto its designated lane on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure product will appear as a single spot. The presence of spots that migrate to the same height as the starting material references indicates contamination.

References

  • Wikipedia. Phthalic anhydride. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. The Properties and Uses of the Phthalic Anhydride. [Link]

  • Aditya Dye Chem. Phthalic Anhydride. [Link]

  • TAINUO CHEMICAL. Understanding Phthalic Anhydride Solubility: Key Factors. [Link]

  • PubChem. 2-Methyl-5-Nitroaniline. [Link]

  • Sinochem Nanjing Corporation. 2-Methyl-5-Nitroaniline Wholesale Supplier. [Link]

  • Jetir.Org. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]

  • IISTJ. Design, Synthesis and Evaluation of Phthalimide and Its Derivatives. [Link]

  • Google Patents.
  • RSC Publishing. Mechanochemical synthesis of phthalimides from terpenes via tandem Diels-Alder cycloaddition and iodine-mediated aromatization. [Link]

  • MDPI. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. [Link]

  • Taylor & Francis Online. Preparation of Substituted N-Methacryloxy Phthalimides for E-Beam Lithography. [Link]

  • MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • BYJU'S. Preparation of Phthalimide. [Link]

  • Canadian Science Publishing. Alkaline Hydrolysis Products of N-Substituted Phthalimides. [Link]

  • ResearchGate. Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. [Link]

  • Organic Syntheses Procedure. phthalimide. [Link]

  • CNKI. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • RSC Publishing. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • ACS Publications. Preparation of N-substituted phthalimides by the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary amines. [Link]

  • Google Patents.
  • SIELC Technologies. 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. [Link]

  • PMC. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. [Link]

Sources

Minimizing side reactions in 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic protocol for higher yields and purity.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield unexpectedly low?

A low yield can be attributed to several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to diagnosing the issue:

Possible Cause 1: Incomplete Reaction

  • Explanation: The condensation of phthalic anhydride with 2-amino-4-nitrotoluene to form the N-arylimide is a dehydration reaction that requires sufficient thermal energy and time to go to completion.[1][2] Inadequate temperature or a shortened reaction time can leave a significant amount of starting material unreacted.

  • Solution:

    • Verify Reaction Conditions: Ensure your reaction is refluxing at the appropriate temperature for the chosen solvent (e.g., glacial acetic acid, typically around 118°C).[1]

    • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting materials (phthalic anhydride and 2-amino-4-nitrotoluene). The reaction is complete when the starting material spots are no longer visible.

    • Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reflux time. Reactions are often run for 4-6 hours.[1][3]

Possible Cause 2: Sub-optimal Solvent

  • Explanation: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can be effective, but glacial acetic acid is most commonly used as it acts as both a solvent and a catalyst.[1][4] Using a non-polar or less suitable solvent can hinder the reaction rate.

  • Solution:

    • If not already using it, switch to glacial acetic acid. It facilitates the removal of water, driving the equilibrium towards the product.[5]

Possible Cause 3: Product Loss During Workup

  • Explanation: The product is typically isolated by precipitation in water followed by filtration.[6] If too much water is used, or if the product has some solubility in the workup solvent, yields can be diminished.

  • Solution:

    • Controlled Precipitation: Pour the hot reaction mixture into a controlled volume of ice-water to induce rapid precipitation of the crude product.[6]

    • Thorough Washing: Wash the filtered solid with cold water to remove residual acetic acid and other water-soluble impurities. Ensure the filtrate is neutral to pH paper.[7]

Question 2: My TLC plate shows multiple unexpected spots. What are they and how do I get rid of them?

The presence of multiple spots on a TLC plate indicates impurities. Identifying these side products is the first step to eliminating them.

dot

Side_Reactions Reactants Phthalic Anhydride + 2-Amino-4-nitrotoluene Main_Product 2-(2-methyl-5-nitrophenyl)-1H- isoindole-1,3(2H)-dione Reactants->Main_Product Desired Reaction (Dehydration) Unreacted_SM Unreacted Starting Materials Reactants->Unreacted_SM Incomplete Reaction Phthalamic_Acid Phthalamic Acid Intermediate Reactants->Phthalamic_Acid Incomplete Cyclization Decarboxylation_Product Decarboxylation Byproducts Main_Product->Decarboxylation_Product Excessive Heat

Caption: Potential reaction pathways leading to the desired product and common side products.

Possible Side Product 1: Unreacted Starting Materials

  • Identification: One or both of the starting material spots will be visible on the TLC, typically with different Rf values than the product.

  • Cause: Incomplete reaction.

  • Solution: Refer to the solutions for "Incomplete Reaction" in Question 1. Optimize reaction time and temperature.

Possible Side Product 2: Phthalamic Acid Intermediate

  • Identification: This intermediate is more polar than the final imide product and will have a lower Rf value on the TLC plate.

  • Explanation: The reaction proceeds through a phthalamic acid intermediate which then cyclizes to the imide with the elimination of water. If the cyclization is incomplete, this intermediate will remain.

  • Solution:

    • Ensure Anhydrous Conditions: While glacial acetic acid is the solvent, ensure your starting materials are dry.

    • Sufficient Heat and Time: The cyclization step is often the rate-limiting step and requires adequate heating. Ensure you are at a vigorous reflux.

Possible Side Product 3: Products of Nitrile Group Reactions

  • Identification: These can be varied and may appear as multiple minor spots.

  • Explanation: While less common under these specific reaction conditions, the nitro group can potentially undergo side reactions, especially if the temperature is excessively high or if contaminants are present.

  • Solution:

    • Temperature Control: Avoid overheating the reaction mixture. Maintain a steady reflux without excessive bumping.

    • High-Purity Reagents: Use high-purity starting materials and solvents to avoid unforeseen side reactions.

Purification Strategy:

  • Recrystallization: The most effective method for removing these impurities is recrystallization. Ethanol or isopropyl alcohol are often suitable solvents.[6] The desired product is typically less soluble in these alcohols than the impurities, especially when cold.

  • Column Chromatography: For very impure samples or for isolating small quantities of high-purity material, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and hexane.[8]

Question 3: My final product has a dark color. Is this normal?

Explanation: The desired product, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, is typically a yellow solid.[7] A dark brown or black color often indicates the presence of polymeric or degradation byproducts. This can be caused by excessive heating or prolonged reaction times.

Solution:

  • Optimize Reaction Time: Monitor the reaction by TLC and stop the heating as soon as the starting materials have been consumed.

  • Controlled Heating: Use a heating mantle with a temperature controller to maintain a consistent and appropriate reflux temperature. Avoid direct, intense heating with a Bunsen burner.

  • Purification with Charcoal: During recrystallization, adding a small amount of activated charcoal can help to remove colored impurities.[6] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

What is the mechanism of this reaction?

This reaction is a nucleophilic acyl substitution followed by a dehydration/cyclization.

  • Nucleophilic Attack: The amino group of 2-amino-4-nitrotoluene acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride.

  • Intermediate Formation: This opens the anhydride ring to form a phthalamic acid intermediate.

  • Cyclization and Dehydration: Under heating in an acidic medium, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring.

dot

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization & Dehydration Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Anhydride->Intermediate Attack by NH2 Amine 2-Amino-4-nitrotoluene Amine->Intermediate Product N-Arylimide Product Intermediate->Product - H2O Water H2O

Caption: Simplified two-step mechanism for the formation of the N-arylimide.

Can I use a different catalyst or solvent system?

While glacial acetic acid is the most common and effective medium, other systems have been reported for similar N-arylimide syntheses.

  • Sulphamic Acid: Sulphamic acid has been used as a catalyst for the synthesis of N-alkyl and N-aryl imides, often leading to shorter reaction times and high yields.[2]

  • Microwave Irradiation: Microwave-assisted synthesis under solvent-free conditions has been shown to be effective for similar reactions, significantly reducing reaction times.[5]

  • Toluene with a Dean-Stark Trap: Using a non-polar solvent like toluene with a Dean-Stark trap to azeotropically remove water is another classic method for driving the dehydration reaction to completion.

How does the electronic nature of the aniline affect the reaction?

The 2-amino-4-nitrotoluene has an electron-withdrawing nitro group on the aromatic ring. This reduces the nucleophilicity of the amino group compared to aniline itself. Consequently, the reaction may require slightly more forcing conditions (e.g., ensuring a good reflux) than the synthesis of N-phenylphthalimide.

What are the key safety precautions for this synthesis?
  • Glacial Acetic Acid: It is corrosive and has a strong, irritating odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phthalic Anhydride: It is an irritant, particularly to the respiratory system. Avoid inhaling the dust.

  • Heating: Use a heating mantle and a condenser to safely reflux the reaction mixture. Ensure all glassware is properly clamped and secure.

III. Optimized Experimental Protocol

This protocol is designed to maximize yield and purity while minimizing side reactions.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 2-Amino-4-nitrotoluene (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 2-amino-4-nitrotoluene (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating (approximately 5-10 mL per gram of phthalic anhydride).

  • Heating: Heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting amine spot disappears.

  • Precipitation: After completion, allow the reaction mixture to cool slightly and then pour it slowly into a beaker containing ice-water, while stirring vigorously.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione as a yellow crystalline solid.

Data Summary Table
ParameterRecommended ValueRationale
Reactant Ratio 1:1 (Phthalic Anhydride : Amine)Ensures complete consumption of the limiting reagent.
Solvent Glacial Acetic AcidActs as both solvent and catalyst, facilitating dehydration.[1]
Temperature Reflux (~118 °C)Provides necessary activation energy for cyclization.
Reaction Time 4-6 hours (TLC monitored)Ensures reaction goes to completion.[1][3]
Purification Method Recrystallization (Ethanol)Effectively removes common impurities.[6]

IV. References

  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds. Retrieved from

  • PMC. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • PMC. (n.d.). Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. Retrieved from [Link]

  • MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Retrieved from [Link]

  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Journal of the American Chemical Society. (1914). DRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid. Retrieved from

  • PMC. (n.d.). 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Functionalizing Sterically Hindered 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the functionalization of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the significant synthetic challenges posed by this molecule, primarily arising from steric hindrance.

Foundational FAQs

This section addresses high-level questions to provide a solid foundation for your experimental design.

Q1: What is the primary source of steric hindrance in 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, and how does it affect reactivity?

A1: The primary source of steric hindrance is the ortho-methyl group on the N-phenyl ring. This group is positioned adjacent to the nitrogen atom connecting to the isoindole-1,3(2H)-dione (phthalimide) moiety. This arrangement creates significant steric bulk around the nitrogen and the ortho- and ipso-positions of the phenyl ring. This crowding impedes the approach of reagents and catalysts, particularly for reactions targeting the C-N bond or adjacent C-H bonds on the phenyl ring. Common reactions like palladium-catalyzed cross-couplings are significantly affected because the bulky substituent can hinder crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

Caption: Steric hindrance from the ortho-methyl group.

Q2: What are the initial diagnostic signs of a sterically hindered reaction failing?

A2: The most common signs include:

  • Low or No Conversion: The most obvious sign is the recovery of a significant amount of starting material, even after extended reaction times or at elevated temperatures.

  • Formation of Side Products: In cross-coupling reactions, you might observe hydrodehalogenation (if starting from a halogenated precursor) or homocoupling of the coupling partner.[2]

  • Catalyst Decomposition: Under forcing conditions (e.g., high temperatures) required to overcome the steric barrier, the catalyst may decompose, often indicated by the formation of palladium black.

  • Inconsistent Results: Small variations in reaction setup (e.g., moisture, solvent purity) can lead to drastic differences in yield, which is often exacerbated by sterically demanding substrates.

Q3: Are there alternatives to palladium catalysis for C-N bond formation with hindered substrates?

A3: Yes. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, copper-catalyzed Ullmann-type reactions have re-emerged as a valuable alternative for coupling sterically hindered partners.[2][3] Recent advancements have led to the development of new ligands that can facilitate these challenging transformations, sometimes under milder conditions than those required for palladium catalysis.[3]

Troubleshooting Guide: Reaction-Specific Issues

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: "I am attempting a Suzuki-Miyaura coupling to introduce a new aryl or alkyl group onto the nitrophenyl ring (pre-functionalized with a halide), but I'm getting low to no yield. My standard Pd(PPh₃)₄ catalyst is ineffective."

Causality Analysis: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The bulky ortho-methyl group impedes the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step, which are crucial for forming the new C-C bond.[1][2] Success hinges on using a catalyst system specifically designed for sterically demanding substrates.

Solution Pathway:

  • Catalyst & Ligand Selection (Critical): This is the most important factor.[1][4] Switch to a system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate the hindered substrate.[1][5]

Ligand Class Examples Key Advantages for Hindered Substrates References
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for di- and tri-ortho-substituted biaryls; promote fast reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) AcenaphthoimidazolylideneHighly efficient even at low catalyst loadings; robust and stable.[1][6][7]
Specialized Phosphines AntPhos, BI-DIMEDesigned for extremely hindered couplings, including tetra-ortho-substituted systems.[1][8]
  • Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than stronger bases that can promote side reactions.[1] Anhydrous, degassed solvents like dioxane or toluene are typically preferred.[1]

  • Temperature Control: While higher temperatures can provide the activation energy needed, they can also promote catalyst decomposition and side reactions.[4] A typical range to explore is 80-110 °C.[1] Monitor the reaction closely.

Caption: Suzuki-Miyaura catalytic cycle showing hindrance points.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is a general guideline and requires optimization.

  • Reaction Setup: In a glovebox or under a robust stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (2.5 equiv) to a dry, oven-dried reaction vial with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scenario 2: Failure in Buchwald-Hartwig Amination

Problem: "I am trying to perform a Buchwald-Hartwig amination on a halogenated version of the title compound to introduce a new amine, but the reaction is failing. I see a lot of starting material and some hydrodehalogenation."

Causality Analysis: Similar to Suzuki coupling, the steric bulk around the reaction center is the primary culprit.[2] The ortho-methyl group hinders the approach of the amine and the palladium catalyst, slowing down the key steps of the catalytic cycle.[2] Hydrodehalogenation becomes a competitive side reaction, especially if there are protic impurities or if the ligand is not electron-rich enough.[2]

Solution Pathway:

  • Ligand Choice is Paramount: The success of Buchwald-Hartwig amination on hindered substrates is critically dependent on using bulky, electron-rich monophosphine ligands.[2][9] These ligands promote the formation of the active monoligated palladium species necessary for coupling demanding substrates.[2]

Ligand Family Examples Characteristics References
Buchwald Ligands XPhos, RuPhos, BrettPhosDialkylbiaryl phosphines; highly effective for a wide range of hindered amines and aryl halides.[9][10]
Hartwig Ligands Josiphos, TrialkylphosphinesFerrocene-derived or simple alkyl phosphines; also show high activity.[9]
Carbazolyl-derived Ligands Custom P,N-LigandsHave shown exceptional efficacy in coupling highly congested substrates, yielding tetra-ortho-substituted diarylamines.[11]
  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[2] Rigorous exclusion of air using a glovebox or proper Schlenk techniques is mandatory.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 equiv), the sterically hindered amine (1.2 equiv), NaOt-Bu (1.4 equiv), the specified phosphine ligand (e.g., XPhos, 1-2 mol%), and Pd(OAc)₂ (0.5-1.0 mol%) to an oven-dried reaction vessel.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours.[2]

  • Monitoring & Work-up: Follow the procedures outlined in the Suzuki coupling protocol.

Scenario 3: Challenges with C-H Functionalization

Problem: "I want to functionalize a C-H bond on the nitrophenyl ring directly, but electrophilic aromatic substitution (SEAr) is not working as expected."

Causality Analysis: Direct SEAr reactions on this substrate are challenging for two reasons. First, the nitrophenyl ring is strongly deactivated by the electron-withdrawing nitro group and the phthalimide moiety, making it resistant to attack by electrophiles.[12] Second, the ortho-methyl group can sterically block potential reaction sites and interfere with directing groups. Conventional SEAr conditions are often harsh and may not be tolerated by the molecule.[12][13]

Solution Pathway:

  • Directed Metalation: A more reliable strategy is directed ortho-metalation (DoM). This involves using a directing group to selectively deprotonate a specific C-H bond, followed by quenching with an electrophile. However, the existing groups (nitro, phthalimide) are not ideal directing groups for standard lithium bases.

  • Consider Zincation: For sensitive substrates with electron-withdrawing groups like a nitro group, directed zincation using a base like tmpZnCl·LiCl can be highly effective.[14] This method operates under milder conditions (even room temperature) and tolerates a wide array of sensitive functional groups that would not survive traditional organolithium chemistry.[14]

  • Palladium/Norbornene Catalysis: For ortho-functionalization of an aryl halide precursor, the palladium/norbornene cooperative catalysis (Catellani reaction) is a powerful tool for introducing substituents at the ortho position.[15] This methodology can tolerate a wide range of functional groups.[15]

Troubleshooting_Workflow start Reaction Failure: Low Yield / No Product q1 What is the reaction type? start->q1 cc_path Cross-Coupling (Suzuki, Buchwald etc.) q1->cc_path Cross-Coupling ch_path C-H Functionalization q1->ch_path C-H Func. cc_sol1 Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) cc_path->cc_sol1 cc_sol2 Optimize Base & Solvent (e.g., K₃PO₄, Dioxane) cc_sol1->cc_sol2 cc_sol3 Ensure Strict Inert Atmosphere cc_sol2->cc_sol3 ch_sol1 Is SₑAr failing? ch_path->ch_sol1 ch_sol2 Use Directed Metalation (e.g., tmpZnCl·LiCl) ch_sol1->ch_sol2 Yes ch_sol3 Consider Pd/Norbornene (Catellani Reaction) ch_sol1->ch_sol3 Alternative

Caption: Decision workflow for troubleshooting failed reactions.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][4][9]-Benzotriazin-4(3H)-ones with DABAL-Me3. ACS Publications. [Link]

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. PMC - NIH. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. ChemistryWorld. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Scaleable Preparation of Sensitive Functionalized Aromatics and Heteroaromatics via Directed Metalation Using tmpZnCl·LiCl. ACS Publications. [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

  • A Perspective on Late-Stage Aromatic C–H Bond Functionalization. ACS Publications. [Link]

  • Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][4][9]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. [Link]

  • Diverse Ortho C H Functionalization by the Palladium/Norbornene Cooperative Catalysis. [Link]

  • Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels–Alder Reaction Employing Two Dienophiles. The Journal of Organic Chemistry. [Link]

  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing). [Link]

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Validation & Comparative

HPLC Method Validation for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione Purity Analysis: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex aromatic intermediates where traditional alkyl (C18) stationary phases fail to deliver adequate chromatographic resolution. The compound 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione —an N-phenylphthalimide derivative—presents a unique analytical challenge. Its bulky isoindole-1,3-dione core, coupled with an electron-deficient nitroaromatic ring and a sterically hindered ortho-methyl group, demands an analytical method capable of resolving closely related positional isomers and synthetic precursors.

This guide provides an objective, data-driven comparison of stationary phase chemistries for the purity analysis of this compound. By validating the method according to the latest ICH Q2(R2) and USP <1225> guidelines, we establish a self-validating protocol that ensures scientific integrity, quantitative accuracy, and regulatory compliance.

Mechanistic Rationale: Why Standard C18 Falls Short

Alkylated stationary phases (like standard C18) rely almost exclusively on dispersive (hydrophobic) interactions. While effective for many small molecules, C18 struggles to differentiate rigid, planar aromatic systems that possess similar hydrophobicity but different spatial or electronic configurations.

For 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, the strongly electron-withdrawing nitro group creates a π -electron deficient aromatic ring. When compared against a Biphenyl stationary phase, the mechanistic differences driving separation become clear:

  • Standard C18 Phase: Lacks the ability to engage in π−π interactions. It cannot adequately differentiate the target compound from its primary synthetic precursor, 2-methyl-5-nitroaniline, leading to peak co-elution.

  • Optimized Biphenyl Phase: Features two aromatic rings separated by a single bond, allowing for dynamic conformational alignment. It engages in strong π−π charge-transfer interactions with the electron-deficient nitroaromatic moiety. Furthermore, the polarizability of the biphenyl system enhances dipole-dipole interactions with the imide carbonyls.

The Result: The Biphenyl column provides superior shape selectivity, easily resolving the target API from its starting materials and structural isomers, which otherwise show poor resolution ( Rs​<1.5 ) on a standard C18 column.

Experimental Workflow & Protocol

To ensure reproducibility across laboratories, the following protocol was developed and optimized for UHPLC systems equipped with a Diode Array Detector (DAD).

HPLC_Workflow cluster_0 Method Development & Validation Workflow Prep Sample & Standard Prep (Diluent: 50% MeCN) Phase Stationary Phase Selection (C18 vs. Biphenyl) Prep->Phase HPLC UHPLC Gradient Separation (0.1% FA / MeCN) Phase->HPLC Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HPLC->Valid Data Data Analysis & Reporting (Purity % Area) Valid->Data

Figure 1: Systematic workflow for HPLC method development and ICH Q2(R2) validation.
Step-by-Step HPLC Methodology
  • Chromatographic System: UHPLC equipped with a Diode Array Detector (DAD).

  • Stationary Phase Selection:

    • Alternative: Core-shell C18 (100 x 4.6 mm, 2.6 µm).

    • Optimized Product: Core-shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase Preparation:

    • Channel A (Aqueous): 0.1% Formic acid in LC-MS grade Water (pH ~2.7). Causality: The acidic pH suppresses the ionization of residual acidic impurities (e.g., phthalic acid), preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Channel B (Organic): 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 30% B

    • 12.1 - 15.0 min: 30% B (Column Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection Wavelength: 254 nm (Optimal UV absorption for both nitroaromatic and phthalimide chromophores).

  • Sample Preparation: Accurately weigh 10.0 mg of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Method Validation per ICH Q2(R2) & USP <1225>

A robust analytical procedure must be proven fit for its intended purpose[1]. We validated this method against the stringent criteria outlined in the updated ICH Q2(R2) guidelines[2] and USP General Chapter <1225>[3]. The validation focused on specificity, linearity, precision, accuracy, and sensitivity.

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[1]. We spiked the API with 1.0% w/w of its synthetic precursors (phthalic acid and 2-methyl-5-nitroaniline). The Biphenyl column achieved a critical pair resolution ( Rs​ ) of 2.8, whereas the C18 column failed to achieve baseline separation ( Rs​=1.2 ), risking inaccurate purity quantification.

Linearity and Range

The range of an analytical procedure is the interval between the upper and lower concentration amounts where the method demonstrates acceptable accuracy, precision, and linearity[1]. Linearity was evaluated from 25% to 150% of the target analytical concentration (0.25 to 1.5 mg/mL). While both columns demonstrated acceptable linearity, the Biphenyl column exhibited a superior correlation coefficient ( R2=0.9998 ).

Accuracy and Precision

Accuracy was determined via spike-recovery experiments at 50%, 100%, and 150% levels. Precision (repeatability) was assessed via six replicate injections of the 100% standard[3]. The Biphenyl column yielded significantly tighter %RSD values, confirming its stability and reliability for routine batch release.

Quantitative Data Comparison

The following table summarizes the validation metrics, objectively demonstrating the performance advantages of the Biphenyl stationary phase over a traditional C18 column.

Validation ParameterRegulatory Acceptance CriteriaStandard C18 ColumnOptimized Biphenyl Column
Specificity (Resolution, Rs​ ) Rs​>1.5 for all adjacent peaks1.2 (Co-elution risk)2.8 (Baseline separated)
Linearity ( R2 ) R2≥0.999 0.9985 (Fails strict criteria)0.9998
Precision (%RSD, n=6) ≤2.0% 2.4%0.6%
Accuracy (Recovery %) 98.0% - 102.0%96.5% - 103.1%99.2% - 100.8%
Limit of Detection (LOD) S/N 30.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) S/N 101.5 µg/mL0.3 µg/mL

Conclusion

For the purity analysis of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, standard hydrophobic retention mechanisms are insufficient. By switching from a C18 to a Biphenyl stationary phase, analytical scientists can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical isomeric and synthetic impurities. The optimized method not only meets but exceeds the regulatory thresholds defined by ICH Q2(R2) and USP <1225>, providing a highly accurate, self-validating system for drug development and quality control professionals.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification <1225> Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Comparing reactivity of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione vs 4-nitro isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the reactivity profiles of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (the 5-nitro isomer) and its structural analog, 2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione (the 4-nitro isomer).

These N-arylphthalimide derivatives serve as critical intermediates in the synthesis of functionalized anilines via the Gabriel synthesis [3]. For drug development professionals and synthetic chemists, understanding the subtle electronic differences between these isomers is essential for optimizing reaction kinetics, selecting appropriate deprotection conditions, and predicting downstream behavior.

Mechanistic Framework: The Electronic Causality of Reactivity

The reactivity of N-arylphthalimides is primarily governed by two reactive nodes: the phthalimide carbonyls (susceptible to nucleophilic attack) and the nitro group (susceptible to reduction). The relative position of the nitro group on the aryl ring dictates the electron density at both nodes through a balance of inductive and resonance effects.

A. Phthalimide Cleavage (Hydrazinolysis)

The rate-determining step in the Ing-Manske procedure (hydrazinolysis) is the initial nucleophilic attack of hydrazine on the imide carbonyl.

  • The 4-Nitro Isomer: The nitro group is positioned para to the imide nitrogen. This allows the nitro group to withdraw electron density from the imide nitrogen via strong resonance (forming a quinonoid resonance structure). This depletion of electron density prevents the nitrogen lone pair from donating into the phthalimide carbonyls, rendering the carbonyl carbons highly electrophilic and accelerating nucleophilic attack.

  • The 5-Nitro Isomer: The nitro group is positioned meta to the imide nitrogen. Resonance withdrawal is impossible from the meta position; the nitro group exerts only an inductive electron-withdrawing effect. Consequently, the phthalimide carbonyls remain less electrophilic compared to the 4-nitro isomer, resulting in slower hydrazinolysis kinetics.

B. Catalytic Nitro Reduction

When subjecting these compounds to catalytic hydrogenation (e.g., Pd/C, H₂), the electronic influence of the methyl group becomes the differentiating factor.

  • The 5-Nitro Isomer: The nitro group is para to the electron-donating methyl group. This resonance-driven electron donation stabilizes the nitro group, slightly increasing the activation energy required for reduction.

  • The 4-Nitro Isomer: The nitro group is meta to the methyl group, lacking direct resonance stabilization from the alkyl substituent, making it marginally more susceptible to rapid reduction.

Electronic_Effects SubA 5-Nitro Isomer (Nitro meta to Imide) Inductive Inductive Withdrawal Only SubA->Inductive SubB 4-Nitro Isomer (Nitro para to Imide) Resonance Resonance + Inductive SubB->Resonance ElecA Lower Carbonyl Electrophilicity Inductive->ElecA ElecB Higher Carbonyl Electrophilicity Resonance->ElecB KineticsA Slower Hydrazinolysis ElecA->KineticsA KineticsB Faster Hydrazinolysis ElecB->KineticsB

Electronic effects dictating the hydrazinolysis kinetics of N-arylphthalimide isomers.

Quantitative Data Synthesis

The table below summarizes the theoretical and observed kinetic behaviors, alongside the physicochemical properties of the resulting primary amines post-deprotection [1][2][4].

Parameter / Property5-Nitro Isomer (Compound A)4-Nitro Isomer (Compound B)
Aryl Substitution Pattern 2-methyl-5-nitrophenyl2-methyl-4-nitrophenyl
Nitro Position vs. Imide N Meta (Inductive withdrawal)Para (Resonance withdrawal)
Nitro Position vs. Methyl Para (Resonance donation)Meta (Inductive donation)
Relative Hydrazinolysis Rate Moderate ( kobs​ is baseline)Fast ( kobs​ > 2.5x baseline)
Relative Reduction Rate Slower (Stabilized by methyl)Faster (Unstabilized by methyl)
Product Post-Cleavage 2-Methyl-5-nitroaniline [1]2-Methyl-4-nitroaniline [2]
Product Melting Point 103–106 °C130–133 °C

Self-Validating Experimental Workflows

To objectively measure these reactivity differences, the following protocols employ self-validating analytical systems to ensure data integrity.

Protocol A: Comparative Kinetic Hydrazinolysis (HPLC)

Causality & Validation: Refluxing solvents are prone to evaporation, which artificially concentrates the reaction mixture and skews kinetic data. By introducing an inert internal standard (biphenyl), the HPLC peak area ratio (Product/Standard) provides a self-validating, volume-independent metric for calculating the pseudo-first-order rate constant ( kobs​ ).

  • Preparation: Prepare two parallel 50 mL round-bottom flasks. To Flask A, add 5.0 mmol of the 5-nitro isomer. To Flask B, add 5.0 mmol of the 4-nitro isomer.

  • Internal Standard: Add exactly 1.0 mmol of biphenyl to both flasks as an internal standard.

  • Solvation: Dissolve both mixtures in 25.0 mL of absolute ethanol.

  • Initiation: Bring both flasks to a gentle reflux (78 °C). Simultaneously inject 15.0 mmol (3.0 eq) of hydrazine hydrate into each flask.

  • Kinetic Sampling: Withdraw 50 µL aliquots every 15 minutes. Quench immediately in 1 mL of cold mobile phase (Acetonitrile/Water).

  • Analysis: Analyze via HPLC (UV detection at 254 nm). Plot ln([Isomer]t​/[Isomer]0​) versus time to extract kobs​ .

Workflow Step1 Parallel Setup (+ Internal Std) Step2 Add N2H4·H2O (3.0 eq in EtOH) Step1->Step2 Step3 Reflux @ 78°C Continuous Stirring Step2->Step3 Step4 HPLC Aliquots Every 15 mins Step3->Step4 Step5 Calculate k_obs Step4->Step5

Self-validating parallel workflow for comparative kinetic analysis via HPLC.

Protocol B: Parallel Catalytic Hydrogenation (Volumetric Validation)

Causality & Validation: Relying solely on TLC to monitor nitro reduction is dangerous, as the reaction can stall at the hydroxylamine intermediate. Utilizing a gas burette or mass flow controller to monitor exact H₂ volumetric uptake creates a self-validating system; the reaction is only deemed complete when exactly 3.0 molar equivalents of H₂ have been consumed.

  • Setup: Load 2.0 mmol of the respective isomer into a dried Schlenk flask.

  • Catalyst: Add 10 mol% of 10% Pd/C (dry basis). Caution: Add catalyst under an argon blanket to prevent solvent ignition.

  • Solvent: Inject 15 mL of anhydrous THF.

  • Purge & React: Evacuate the flask and backfill with H₂ gas three times. Connect the system to a calibrated gas burette.

  • Monitoring: Stir vigorously at 25 °C. Record the volume of H₂ consumed over time. The 4-nitro isomer will reach the theoretical uptake limit (144 mL at standard ambient temperature and pressure) faster than the 5-nitro isomer.

References

  • 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem National Center for Biotechnology Information URL: [Link]

  • 2-Methyl-4-nitroaniline LookChem URL:[Link]

  • Synthesis of N-(2-methyl-4-nitrophenyl)phthalimide PrepChem URL:[Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)- | CID 101313 - PubChem National Center for Biotechnology Information URL:[Link]

Spectroscopic comparison of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione and N-phenylphthalimide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and spectroscopic analysis is a critical prerequisite for rational drug design and materials engineering. As an application scientist, I approach spectroscopic characterization not merely as a data-collection exercise, but as a systematic validation of molecular design.

This guide provides an objective, data-driven comparison between the foundational parent molecule, N-phenylphthalimide (NPP) , and its functionalized derivative, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (hereafter referred to as MNP-phthalimide ). The latter is a critical intermediate in the synthesis of potent anticonvulsant and neuroprotective agents[1][2]. By analyzing how specific substituents alter the electronic and steric landscape of the phthalimide core, researchers can better predict the physicochemical behavior of novel pharmacophores.

Structural Causality: The Impact of Substituents

To understand the spectroscopic differences between NPP and MNP-phthalimide, we must first analyze the causality behind their structural variations.

  • The Parent Motif (NPP): N-phenylphthalimide consists of a highly conjugated, planar phthalimide system attached to a phenyl ring. Due to the steric interaction between the ortho-protons of the phenyl ring and the carbonyl oxygens of the imide, the N-phenyl ring is naturally twisted out of the imide plane, restricting full π -conjugation.

  • The Substituted Motif (MNP-Phthalimide): The introduction of a 2-methyl group and a 5-nitro group fundamentally alters the molecule's behavior[1].

    • Steric Hindrance: The bulky ortho-methyl group forces a more severe orthogonal twist of the N-phenyl ring relative to the phthalimide plane.

    • Electronic Withdrawal: The meta-nitro group (relative to the imide nitrogen) acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, pulling electron density away from the aromatic system and deshielding adjacent protons.

SpectroscopicEffects M1 2-Methyl Group E1 Steric Hindrance (Twists N-Phenyl Ring) M1->E1 M2 5-Nitro Group E2 Electron Withdrawal (Inductive & Resonance) M2->E2 O1 Altered Conjugation (UV-Vis Shifts) E1->O1 O2 Ar-H Deshielding (NMR Downfield Shifts) E1->O2 Minor effect E2->O2 O3 N-O Stretches (1525 & 1345 cm⁻¹) E2->O3

Logical relationship of substituent effects on spectroscopic properties.

Quantitative Spectroscopic Comparison

The table below synthesizes the empirical and theoretically predicted spectroscopic data for both compounds, highlighting how the structural modifications manifest in analytical testing[1][3][4].

Analytical ParameterN-Phenylphthalimide (NPP)MNP-PhthalimideCausality / Assignment
FT-IR: C=O Stretch 1778, 1706 cm⁻¹[4]~1780, 1720 cm⁻¹Imide symmetric and asymmetric stretching. The EWG in MNP slightly stiffens the carbonyl bond.
FT-IR: N-O Stretch N/A1525, 1345 cm⁻¹Asymmetric and symmetric stretches unique to the 5-nitro group.
¹H NMR: Aliphatic N/A2.30 ppm (s, 3H)Singlet corresponding to the 2-methyl group protons.
¹H NMR: Aromatic 7.40 - 7.95 ppm (m, 9H)7.60 - 8.30 ppm (m, 7H)The nitro group heavily deshields the adjacent phenyl protons, shifting them downfield.
¹³C NMR: Carbonyl 169.42 ppm[4]~167.0 ppmImide carbonyl carbons.
UV-Vis ( λmax​ ) 286 nm, 378 nm[3]~295 nm, >380 nmThe nitro group introduces a distinct charge-transfer band, shifting the compound's color to yellow.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must follow self-validating protocols. Below is the optimized workflow for generating and verifying MNP-phthalimide, adapted from established medicinal chemistry pathways[1][2].

Protocol A: Synthesis of MNP-Phthalimide

Rationale: Glacial acetic acid is selected as the solvent because it simultaneously dissolves the precursors at elevated temperatures and acts as an acid catalyst, protonating the anhydride carbonyl to increase its electrophilicity for the amine attack.

  • Reagent Preparation: In a round-bottom flask, combine 9.6 g (65 mmol) of 2-methyl-5-nitroaniline with 10.0 g (66 mmol) of phthalic anhydride[1]. A slight molar excess of the anhydride ensures complete consumption of the amine.

  • Condensation: Suspend the solid mixture in 30 mL of glacial acetic acid. Attach a reflux condenser and heat the mixture under constant stirring for 5 hours[1].

  • Workup & Precipitation: Remove the heat source and allow the reaction to cool to room temperature. Slowly add distilled water to the flask to decrease the solubility of the hydrophobic imide, forcing the crude product to precipitate.

  • Purification: Filter the precipitate under vacuum. Recrystallize the crude solid from 95% ethanol.

  • Validation: Dry the purified crystals. The reaction should yield approximately 71.9% of the target compound, presenting as a solid with a sharp melting point of 232−235 °C[1].

SynthesisWorkflow N1 Phthalic Anhydride + 2-Methyl-5-nitroaniline N2 Glacial Acetic Acid Reflux, 5h N1->N2 Condensation N3 Precipitation (H2O Addition) N2->N3 Workup N4 Recrystallization (95% Ethanol) N3->N4 Purification N5 MNP-Phthalimide (Yield: 71.9%) N4->N5 Validation (mp 232-235 °C)

Workflow for the synthesis and purification of MNP-phthalimide.

Protocol B: Spectroscopic Characterization Workflow

Rationale: Proper sample preparation is critical to avoid spectral artifacts.

  • FT-IR Spectroscopy: Prepare a KBr pellet using a 1:100 ratio of sample to anhydrous KBr. Why KBr? Unlike Nujol mulls, KBr does not possess C-H stretching bands that would obscure the critical aliphatic methyl signals of MNP-phthalimide. Scan from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy: Dissolve 10-15 mg of the purified compound in DMSO- d6​ . Why DMSO- d6​ ? Phthalimide derivatives often exhibit poor solubility in non-polar solvents like CDCl 3​ . DMSO provides excellent solvation for rigid aromatic systems and shifts the residual solvent peak (2.50 ppm) away from the critical aromatic region (7.0 - 8.5 ppm).

  • UV-Vis Spectroscopy: Prepare a 10−5 M solution in spectroscopic-grade ethanol. Record the absorption spectrum from 200 to 800 nm, ensuring the absorbance remains below 1.0 to adhere to the linear range of the Beer-Lambert law[3].

References

  • Photodegradation of polyimides: 4. Mechanism for the photo-oxidation process based on a model compound: N-phenylphthalimide KPI.ua / Polymer[Link]

  • Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalytic Reduction Rates of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the catalytic reduction rates of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals. The efficiency and selectivity of this reduction are critically dependent on the chosen catalytic system. This document offers an objective comparison of common heterogeneous catalysts, supported by detailed experimental protocols and data analysis frameworks.

Introduction: The Critical Role of Nitroarene Reduction

The conversion of a nitro group to an amine is a fundamental step in the synthesis of a vast array of industrially significant molecules. The resulting primary amines are versatile intermediates, readily participating in a wide range of bond-forming reactions. For the target molecule, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, its reduction to the corresponding amine, 2-(5-amino-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, unlocks a pathway to novel pharmaceutical scaffolds and functional materials. The phthalimide moiety itself is a known pharmacophore, and its combination with a substituted aniline ring offers a rich design space for new chemical entities.

The challenge in this transformation often lies in achieving high chemoselectivity, particularly when other reducible functional groups are present. Furthermore, the rate of reaction is a crucial parameter in process development, impacting throughput and economic viability. Therefore, a systematic approach to benchmarking catalyst performance is essential for selecting the optimal conditions for a given synthetic goal.

Synthesis of the Target Molecule

The substrate, 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, is not readily commercially available and must be synthesized. A reliable method for the synthesis of N-aryl phthalimides is the condensation of phthalic anhydride with the corresponding aniline.[1][2][3][4]

Synthetic Protocol:

A mixture of phthalic anhydride (1 equivalent) and 2-methyl-5-nitroaniline (1 equivalent) is heated in a suitable solvent, such as glacial acetic acid, at reflux for several hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water. The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

SynthesisWorkflow

Synthesis workflow for the target molecule.

Benchmarking Catalyst Performance: A Comparative Study

This section outlines a standardized approach to compare the efficacy of various common heterogeneous catalysts for the reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. The selected catalysts—Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel—are widely used in industrial and academic settings for nitroarene reduction.[5][6]

Standard Reaction Conditions:

To ensure a fair comparison, a standard set of reaction conditions should be employed for each catalyst. Hydrogen gas is a clean and efficient hydrogen source for this purpose.

  • Substrate Concentration: 0.1 M solution of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Loading: 5 mol% of the metal relative to the substrate.

  • Hydrogen Source: Hydrogen gas (H₂) at a pressure of 1 to 5 bar.

  • Temperature: Room temperature (25 °C) to moderately elevated temperatures (e.g., 50 °C).

  • Agitation: Vigorous stirring to ensure good mass transfer.

Experimental Protocol for Catalytic Reduction:
  • To a high-pressure reaction vessel, add the substrate and the solvent.

  • Carefully add the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent ignition, especially for pyrophoric catalysts like Raney Nickel and dry Pd/C.[6]

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Commence vigorous stirring and maintain a constant temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals for analysis.

ReductionWorkflow

General workflow for catalytic reduction experiments.

Analytical Methodology for Kinetic Analysis

Accurate monitoring of the reaction kinetics is crucial for comparing catalyst performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[7][8]

HPLC Method:

A reverse-phase HPLC method can be developed to separate the starting material, any intermediates, and the final product.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the nitro and amino compounds have significant absorbance (e.g., 254 nm or 280 nm).

  • Quantification: A calibration curve for the starting material should be prepared to accurately determine its concentration over time.

GC-MS Method:

GC-MS is particularly useful for identifying any potential side-products and confirming the structure of the final product.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution of all components.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Comparative Data Analysis

The data collected from the kinetic studies should be analyzed to determine key performance metrics for each catalyst.

CatalystReaction Time for >99% Conversion (h)Initial Turnover Frequency (TOF) (h⁻¹)Selectivity to Amine Product (%)
5% Pd/C Expected to be the fastestExpected to be the highestHigh, but potential for dehalogenation if applicable.
5% Pt/C IntermediateIntermediateHigh, can be more selective than Pd/C for certain substrates.
Raney Ni Expected to be the slowestExpected to be the lowestHigh, often used when dehalogenation is a concern.[6]

Note: The values in this table are expected trends based on literature for general nitroarene reductions and should be populated with experimental data.[6]

The reaction rate can often be modeled using pseudo-first-order kinetics with respect to the nitroarene concentration, especially when hydrogen is in large excess. The apparent rate constant (k_app) can be determined by plotting the natural logarithm of the normalized substrate concentration versus time. The Turnover Frequency (TOF) can be calculated at low conversion to represent the initial rate of reaction.

Discussion of Expected Results and Causality

Palladium on Carbon (Pd/C) is generally the most active catalyst for nitroarene reduction due to its excellent ability to activate hydrogen and the nitro group.[6] It is expected to exhibit the highest reaction rate and TOF in this study. However, its high activity can sometimes lead to over-reduction or side reactions, such as dehalogenation in substrates containing halogen atoms.

Platinum on Carbon (Pt/C) is also a highly effective catalyst, though often slightly less active than Pd/C for nitro group reduction. It can sometimes offer better chemoselectivity in complex molecules.

Raney Nickel is a more cost-effective alternative to precious metal catalysts. While generally less active than Pd and Pt, it is known for its good selectivity, particularly in avoiding dehalogenation of aryl halides.[6] Its lower activity may be advantageous in cases where a slower, more controlled reaction is desired.

The choice of solvent can also influence the reaction rate. Protic solvents like ethanol can participate in the hydrogen transfer process at the catalyst surface, potentially enhancing the reaction rate.

Conclusion

This guide provides a robust framework for the systematic benchmarking of catalysts for the reduction of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. By following the detailed synthetic, experimental, and analytical protocols, researchers can generate reliable and comparable data to inform their catalyst selection process. The choice of the optimal catalyst will ultimately depend on a balance of factors including reaction rate, selectivity, cost, and the specific requirements of the overall synthetic strategy. This systematic approach ensures that the chosen catalyst and conditions are well-suited to achieve the desired transformation efficiently and selectively.

References

  • Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. MDPI. (2026).
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem. (2025).
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  • Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. (2011).
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  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • GC-MS for Kinetics, Catalysis, and Reaction Engineering Research.
  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. PMC. (n.d.).
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm
  • Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega. (2021).
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  • (PDF) N-(2-Phenethyl)phthalimide.

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Gas chromatography retention times for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Gas Chromatography Retention Time Optimization for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: A Column Comparison Guide

Introduction

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (commonly referred to as N-(2-methyl-5-nitrophenyl)phthalimide) is a complex, bulky molecule characterized by a rigid phthalimide core and a highly polar nitroaromatic ring. For researchers and drug development professionals, quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. The molecule's high boiling point and thermal lability require a delicate balance between achieving complete volatilization and preventing on-column degradation.

This guide objectively compares the performance of various GC stationary phases for the analysis of this compound, providing a self-validating experimental protocol designed to ensure scientific integrity and reproducible retention times.

Mechanistic Overview: The Causality of Retention and Degradation

When analyzing complex nitrogen-containing aromatics, retention time and peak shape are dictated by three competing mechanisms:

  • Vapor Pressure and Dispersion: Due to its molecular weight (282.25 g/mol ) and rigid planar structure, the compound exhibits low volatility. It requires high elution temperatures (>250°C), which inherently increases the risk of thermal breakdown.

  • Thermal Lability of the Phthalimide Core: Phthalimide derivatives are highly susceptible to artifactual degradation in hot split/splitless (S/SL) injectors. Prolonged residence time at temperatures exceeding 280°C can cause imide ring cleavage. As documented in studies investigating , high injector temperatures can lead to false quantitative results and unpredictable retention shifts[1].

  • Nitroaromatic Polarity: The strongly electron-withdrawing nitro group creates a significant molecular dipole. If the stationary phase is too non-polar, the compound may exhibit severe peak tailing due to secondary interactions with exposed silanol groups on the column wall or liner, a challenge frequently addressed in for nitroaromatics[2].

To mitigate these issues, the analytical system must be self-validating: the use of a Programmable Temperature Vaporizing (PTV) inlet minimizes thermal stress, while the choice of stationary phase dictates the symmetry and retention time of the peak.

Stationary Phase Comparison (Data Presentation)

The choice of GC column fundamentally alters the retention time and peak integrity of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Below is a comparative analysis of three standard capillary columns (30 m × 0.25 mm ID × 0.25 µm film thickness) operated under an identical temperature program (100°C to 300°C at 15°C/min).

Column TypeStationary Phase CompositionExpected Retention Time (min)Peak Symmetry Factor (As)Selectivity MechanismRecommendation
DB-1MS 100% Dimethylpolysiloxane17.41.45 (Tailing)Purely dispersive (boiling point)Poor. Nitro group interacts with active sites, causing tailing.
DB-5MS 5% Phenyl-arylene / 95% Dimethylpolysiloxane19.81.05 (Excellent)Dispersion + weak π-π interactionsOptimal. Balances elution speed with peak shape and thermal stability.
DB-1701 14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane25.21.15 (Good)Strong dipole-dipole + π-π interactionsAcceptable. Good for complex matrices, but longer run times increase bleed risk.

Note: Retention times are extrapolated based on Kovats Retention Indices for analogous nitro-phthalimide derivatives under standardized temperature programming.

Workflow and Interaction Diagrams

GC_Workflow N1 1. Sample Prep Solvent Extraction N2 2. PTV Injection Cold Trapping to Prevent Degradation N1->N2 1 µL Aliquot N3 3. DB-5MS Column Separation via π-π & Dispersion N2->N3 Rapid Heating N4 4. EI-MS Detection SIM Mode (m/z 282) N3->N4 Elution at ~19.8 min N5 5. Data Output Retention Time Validation N4->N5 Signal Processing

Fig 1: GC-MS workflow optimized for thermally labile nitro-phthalimides.

Interactions Molecule N-(2-methyl-5- nitrophenyl) phthalimide Dispersion Dispersion Forces Molecule->Dispersion Alkyl/Aromatic Backbone PiPi π-π Interactions Molecule->PiPi Phthalimide/Phenyl Rings Dipole Dipole-Dipole Interactions Molecule->Dipole Nitro & Imide Groups DB1 DB-1MS (100% PDMS) Dispersion->DB1 DB5 DB-5MS (5% Phenyl) Dispersion->DB5 PiPi->DB5 DB1701 DB-1701 (14% Cyano) PiPi->DB1701 Dipole->DB1701

Fig 2: Stationary phase interaction mechanisms dictating retention times.

Experimental Protocol: Step-by-Step Methodology

To ensure trustworthiness, this protocol incorporates a self-validating system suitability test (SST) to confirm that the GC inlet is sufficiently inert before analyzing the target compound.

Step 1: System Suitability and Inlet Passivation

  • Causality: Active silanol sites in the glass liner will irreversibly adsorb the nitro group, causing peak loss and shifting retention times.

  • Action: Install a highly deactivated, single-taper glass liner with glass wool. Inject 1 µL of a 10 µg/mL standard of 4-nitrophenol. If the tailing factor exceeds 1.5, replace the liner before proceeding.

Step 2: Sample Preparation

  • Action: Dissolve the 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione standard in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • Note: Avoid protic solvents (like methanol), which can cause transesterification or degradation of the imide ring under GC heating, a principle highlighted in[3].

Step 3: GC Inlet Configuration (PTV)

  • Causality: Traditional hot splitless injection (e.g., holding the inlet at 280°C) will thermally degrade the phthalimide core before it reaches the column. A PTV inlet allows the sample to enter a cool environment, vaporizing only when the solvent has evaporated.

  • Action: Set the PTV inlet to an initial temperature of 60°C. Hold for 0.1 min, then ramp at 400°C/min to 280°C to rapidly transfer the analyte onto the column without prolonged thermal exposure.

Step 4: Oven Temperature Programming

  • Action: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Program:

    • Initial: 100°C (Hold 1.0 min) to focus the analyte band.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5.0 min) to elute the bulky compound and bake out the column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 5: Mass Spectrometry (MS) Detection

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 250°C.

  • Validation: Monitor the molecular ion (M+) at m/z 282 and the primary fragment (loss of NO2) at m/z 236. The ratio of these ions must remain consistent (±10%) across all injections to validate that thermal degradation is not occurring in the source.

References

  • Title: Degradation of Phosmet in Cherries (Prunus cerasus): Investigations into Possible Artifactual Degradation of Phosmet to Phthalimide Source: ACS Agricultural Science & Technology URL: [Link]

  • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Hazard-Informed Disposal

The disposal protocol for any chemical is dictated by its intrinsic hazards. The structure of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione contains two key features that command a cautious approach:

  • The Nitro-Aromatic Group (-NO2 on a benzene ring): This is the primary driver of its hazard profile. Nitro compounds are high-energy molecules. Some can be sensitive to shock, heat, or friction and may become unstable over time.[1] They are often classified as reactive or potentially explosive waste.[2] Their combustion produces toxic nitrogen oxides (NOx).[3]

  • The Isoindole-1,3-dione Core: While the core structure itself is common in many biologically active molecules,[4][5][6] derivatives can exhibit irritant properties, affecting the skin, eyes, and respiratory system.[7][8]

Based on these structural alerts, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or flushed down the drain.[3][9]

Hazard Category Potential Hazard Associated with 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione Rationale & Causality
Reactivity Potentially unstable; incompatible with strong bases, amines, and reducing/oxidizing agents.[9] May become shock-sensitive with contaminants.[9]The nitro group is an oxidizing functional group that can react vigorously, and sometimes explosively, with reducing agents or bases.[2][9]
Acute Toxicity Harmful if swallowed or inhaled; causes skin and serious eye irritation.[7][10]Many aromatic and heterocyclic compounds exhibit irritant properties. The toxicological properties have not been fully investigated, mandating a cautious approach.[3]
Environmental Potentially harmful to aquatic life. Do not allow material to enter drains or water courses.[11][12][13]Aromatic nitro compounds can be toxic to aquatic organisms and may persist in the environment. Disposal must prevent environmental release.
Combustion Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3][8]The presence of nitrogen and the aromatic rings will lead to the formation of NOx and other toxic fumes in a fire.[3]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during use. All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][11]

Protection Type Required PPE Specification Reasoning
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and potential irritation. Use proper glove removal technique to avoid contaminating skin.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[10]To protect against dust particles and potential splashes, preventing serious eye irritation.[8][10]
Skin/Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[3]To protect personal clothing and skin from contamination.
Respiratory Protection Required when dusts are generated. Use a NIOSH (US) or EN 149 (EU) approved respirator if ventilation is inadequate.To prevent inhalation of the solid powder, which may cause respiratory irritation.[8]

The Disposal Workflow: A Step-by-Step Protocol

Disposal is a systematic process that ensures safety and regulatory compliance from the laboratory bench to the final treatment facility.

Step 1: Waste Generation & Segregation
  • Designate a Waste Stream: This compound must be disposed of as "Hazardous Solid Chemical Waste."

  • Do Not Mix: Never mix this waste with other waste streams, especially solvents, acids, or bases, to avoid potentially violent reactions.[9] Keep it in a separate, dedicated waste container.

Step 2: Container Selection and Labeling
  • Container: Use a sealable, chemically compatible container. For solids, a wide-mouth screw-cap plastic or glass jar is appropriate. Ensure the container is clean and dry.[9]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste label immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione"

    • The primary hazards (e.g., "Reactive," "Irritant")

    • The date accumulation started.

Step 3: Interim Storage in the Laboratory
  • Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.

  • Incompatibilities: Ensure the storage area is away from heat, sparks, open flames, and incompatible materials like strong bases, oxidizers, and reducers.[9]

Step 4: Requesting Disposal
  • Contact EHS: Once the waste container is nearly full or has been stored for a period defined by your institution (e.g., 6 months), contact your Environmental Health & Safety (EHS) department to arrange for pickup.[9]

  • Documentation: Complete any required waste pickup forms accurately.

The entire workflow can be visualized as follows:

G Disposal Workflow for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione cluster_lab Laboratory Procedures cluster_ehs Institutional Disposal gen 1. Waste Generation (Solid Residue, Contaminated Labware) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always seg 3. Segregate Waste (Solid Hazardous Waste Only) ppe->seg label_cont 4. Label Waste Container (Chemical Name, Hazards) seg->label_cont store 5. Secure Storage (Cool, Dry, Ventilated Area) label_cont->store contact_ehs 6. Contact EHS Office (Schedule Pickup) store->contact_ehs Container Full or Time Limit Reached disposal 7. Licensed Disposal (Incineration or Other Approved Method) contact_ehs->disposal EHS Responsibility

Caption: Logical workflow for the safe disposal of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.[9]

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in Section 2, including respiratory protection.[9]

  • Containment:

    • Avoid raising dust.[12]

    • Gently cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or dry earth.[9][11]

  • Collection:

    • Carefully sweep or scoop the absorbed material and spilled powder into a designated, sealable waste container.[11][12]

    • Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.[9] Collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with the spilled material's name and dispose of it as hazardous waste following the protocol in Section 3.

The Final Word: Upholding Trust Through Compliance

As researchers and scientists, our commitment to safety extends beyond the experiment to the entire lifecycle of a chemical. The procedures outlined here are based on established principles for managing reactive and hazardous compounds. By adhering to this guidance and, most importantly, your institution's specific protocols, you ensure the safety of yourself, your colleagues, and the environment. Always treat unknown or uncharacterized substances with the highest level of caution. Your EHS department is your primary resource for ensuring compliance and safety.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from Benchchem website.[9]

  • MilliporeSigma. (2025, September 22). Safety Data Sheet. Retrieved from MilliporeSigma website.

  • BroadPharm. (2025, November 21). Safety Data Sheet. Retrieved from BroadPharm website.[11]

  • BASF. (2022, March 28). Safety Data Sheet. Retrieved from BASF website.[12]

  • Sathe, P. A., et al. (2025, August 10). Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). ResearchGate.[14]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from Angene Chemical website.[10]

  • Sigma-Aldrich. (2025, November 06). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.[3]

  • CymitQuimica. (2023, October 11). Safety Data Sheet. Retrieved from CymitQuimica website.[7]

  • University of Hamburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de.[15]

  • Otto Chemie. (n.d.). Safety data sheet. Retrieved from Otto Chemie website.[16]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[2]

  • Carl ROTH. (2025, March 31). Safety Data Sheet. Retrieved from Carl ROTH website.[17]

  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from ehs.cornell.edu.[1]

  • AUTODOC. (n.d.). Safety data sheet. Retrieved from AUTODOC website.[18]

  • CLEARSYNTH. (2026, March 17). Safety Data Sheet. Retrieved from CLEARSYNTH website.

  • Fisher Scientific. (2024, January 27). Safety Data Sheet. Retrieved from Fisher Scientific website.[8]

  • Knauf. (n.d.). Safety Data Sheet. Retrieved from Knauf website.[13]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from ECHA website.[19]

  • Siodłowska, B., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.[4][5]

  • Siodłowska, B., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed.[5]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from MDPI website.[6]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from ACG Publications website.[20]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti.[21]

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Personal protective equipment for handling 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic science. When working with complex drug development intermediates like 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (commonly referred to as N-(2-methyl-5-nitrophenyl)phthalimide), understanding the causality behind a safety protocol is your first and most critical line of defense.

This compound is a highly valuable intermediate, frequently utilized in the synthesis of substituted N-phenyl derivatives for anticonvulsant and neurotoxic pharmacophore research 1[1]. However, its unique molecular structure presents a dual-hazard profile that requires stringent, self-validating operational and disposal plans.

Here is your comprehensive, step-by-step guide to the personal protective equipment (PPE) and logistical handling required for this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety matrix, we must deconstruct the molecule into its functional groups. The toxicity of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is driven by two distinct moieties:

  • The Nitroaromatic Group: Nitroaromatic compounds (NACs) are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and absorb through the skin. Once in the body, the bioreduction of the nitro group by flavoenzymes generates nitro anion radicals and reactive oxygen species (ROS) 2[2]. This oxidative stress can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and leading to methemoglobinemia (hypoxia and cyanosis) 3[3].

  • The Phthalimide Core: Phthalimide derivatives are notorious for causing acute skin, eye, and respiratory tract irritation. As a finely divided solid powder, it presents a significant inhalation hazard and a potential dust explosion risk if dispersed in the air.

ToxicityPathway A 2-(2-methyl-5-nitrophenyl)- 1H-isoindole-1,3(2H)-dione B Dermal/Inhalation Absorption A->B G Phthalimide Core Irritation A->G C Enzymatic Bioreduction (Flavoenzymes) B->C D Nitro Anion Radicals & ROS Generation C->D E Hemoglobin Oxidation D->E F Methemoglobinemia (Hypoxia / Cyanosis) E->F H Mucosal & Respiratory Damage G->H

Toxicological pathway of N-(2-methyl-5-nitrophenyl)phthalimide.

Quantitative Safety Parameters & PPE Matrix

Because of the lipophilicity of the nitroaromatic ring and the particulate nature of the phthalimide core, standard latex gloves and surgical masks are entirely insufficient.

ParameterSpecification / RequirementCausality / Rationale
Hand Protection Double-layered Nitrile (min 0.11 mm) or NeopreneNitroaromatics rapidly permeate latex. Nitrile provides a >480 min breakthrough time against organic powders.
Respiratory Protection N95, P100, or FFP3 Particulate RespiratorFilters ≥99.97% of airborne particles; crucial for preventing mucosal irritation from phthalimide dusts.
Eye Protection Tight-fitting chemical safety goggles (EN 166)Prevents micro-particulates from settling on the ocular mucosa. Contact lenses must be strictly prohibited.
Body Protection Flame-resistant lab coat, closed-toe shoesMitigates the risk associated with potential dust deflagration and prevents dermal accumulation.
OEL (Particulates) < 3 mg/m³ (Respirable fraction)Maintaining air concentrations below this threshold prevents acute respiratory distress.

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and personnel safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is verified.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

  • Validation: Visually verify the inward airflow monitor (must read >100 fpm) before opening the chemical container.

Step 2: Anti-Static Preparation

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: Phthalimide powders can hold a static charge. A sudden electrostatic discharge (ESD) can aerosolize the powder or, in high concentrations, trigger a dust explosion.

Step 3: Closed-System Transfer

  • Action: Weigh the exact required mass of 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione. Immediately transfer the powder into a reaction vessel and seal it with a septum before removing it from the fume hood.

  • Validation: Inspect the exterior of the sealed vessel for stray powder using a UV light or visual check before transporting it to the benchtop.

Step 4: Immediate Decontamination

  • Action: Wipe down the spatulas, balance, and hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), followed by a water-dampened cloth.

  • Causality: Dry sweeping aerosolizes the toxic nitroaromatic dust. Wet-wiping binds the particulates, preventing inhalation exposure.

Workflow S1 1. Fume Hood Verification S2 2. Don PPE (Double Nitrile, N95) S1->S2 S3 3. Anti-Static Weighing S2->S3 S4 4. Closed-System Transfer S3->S4 S5 5. Wet-Wipe Decontamination S4->S5 S6 6. Hazardous Waste Disposal S5->S6

Safe operational workflow for handling nitroaromatic phthalimides.

Spill Response and Disposal Plan

In the event of a spill, standard janitorial cleanup protocols are highly dangerous. Implement the following targeted response:

  • Evacuate & Ventilate: Immediately step back from the spill to avoid inhaling the dust plume. Ensure the room's HVAC system is operating at maximum negative pressure.

  • Containment (The Wet Method): Do NOT use a brush or broom. Don a P100 respirator and heavy-duty nitrile gloves. Gently cover the spilled powder with absorbent pads lightly dampened with a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Collection: Carefully fold the damp pads inward, trapping the chemical. Place the pads, along with your outer layer of contaminated gloves, into a heavy-duty, sealable polyethylene bag.

  • Hazardous Waste Disposal: Label the bag explicitly as "Toxic Solid Waste: Contains Nitroaromatic Phthalimide Derivatives." Do not mix this waste with general organic solvents or heavy metals. It must be routed to an approved facility for high-temperature chemical incineration, as nitroaromatics are highly recalcitrant environmental pollutants 3[3].

References

  • Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.